molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Cat. No.: B1600776
CAS No.: 56239-25-9
M. Wt: 147.6 g/mol
InChI Key: AIQPCXFIPDZVQJ-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 236633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]oct-5-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h1,3,5-7H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPCXFIPDZVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505683
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-25-9
Record name NSC236633
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene Hydrochloride

[1]

Executive Summary

This compound (CAS: 56239-25-9) is a bicyclic heterocycle formed via the hetero-Diels-Alder (HDA) reaction.[1] It represents a strategic scaffold in medicinal chemistry due to its rigid, three-dimensional architecture and its latent reactivity.

Functionally, this molecule serves two distinct roles in drug discovery:

  • Rigid Bioisostere: A saturated or partially unsaturated mimic of the phenyl ring or morpholine, offering defined exit vectors for substituents in 3D space.

  • Synthetic Precursor: A "masked" form of cis-4-aminocyclohex-2-en-1-ol. The labile N–O bond allows for controlled ring-opening, granting access to highly functionalized aminocyclitols and sugar mimics.

Chemical Structure & Physical Properties[1][3][4][5][6][7][8]

Structural Analysis

The core skeleton consists of a [2.2.2] bridged system containing an oxygen atom at position 2 and a nitrogen atom at position 3. The "oct-5-ene" designation indicates a double bond in the carbocyclic bridge, imparting specific conformational constraints.

  • Bridgehead Geometry: The N-O bridge locks the cyclohexane ring into a boat-like conformation.

  • Pyramidalization: The alkene at C5-C6 exhibits significant pyramidalization due to the strain imposed by the heteroatom bridge. This makes the double bond more reactive toward electrophiles (e.g., m-CPBA) compared to a standard cyclohexene.

  • Stereochemistry: The HDA reaction is highly stereoselective, typically yielding the adduct where the N-O bridge is cis relative to the bridgehead hydrogens (endo-selectivity is less relevant here as the bridge is the dienophile adduct, but substituents on the diene would follow endo rules).

Physical Data Profile
PropertyValueNote
Molecular Formula C₆H₉NO[2] · HClSalt form
Molecular Weight 147.60 g/mol (Free base: 111.14 g/mol )
CAS Number 56239-25-9Specific to the HCl salt of the alkene
Appearance White to off-white crystalline powderHygroscopic
Melting Point 164–168 °CDecomposes upon melting
Solubility Soluble in H₂O, MeOH, DMSOInsoluble in non-polar solvents (Hexane, Et₂O)
Stability Store at -20°C; HygroscopicThe N-O bond is sensitive to reducing agents

Synthetic Methodology

The synthesis of the hydrochloride salt is a two-stage process designed to ensure safety (avoiding isolation of unstable nitroso intermediates) and purity.

Reaction Logic (Causality)
  • In-Situ Generation: Acyl nitroso compounds (R-CON=O) are highly reactive and unstable. They must be generated in situ from hydroxamic acids using an oxidant (Periodate) in the presence of the diene.

  • Trapping: 1,3-Cyclohexadiene acts as the diene trap. The reaction is a [4+2] cycloaddition.

  • Deprotection: The resulting N-protected adduct (usually N-Boc) is stable. Acidic hydrolysis cleaves the carbamate, precipitating the target as the hydrochloride salt, which prevents oxidation of the free amine.

Detailed Protocol

Target: Synthesis of this compound (10 mmol scale).

Phase 1: Hetero-Diels-Alder Cycloaddition
  • Preparation: In a 250 mL round-bottom flask, dissolve N-Boc-hydroxylamine (1.33 g, 10 mmol) in Methanol (40 mL).

  • Diene Addition: Add 1,3-Cyclohexadiene (1.2 mL, 12 mmol, 1.2 equiv) to the solution. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Dropwise add a solution of Sodium Periodate (NaIO₄) (2.57 g, 12 mmol) in water (15 mL) over 20 minutes.

    • Checkpoint: The solution may turn transiently yellow/orange (nitroso species) before fading.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Filter off the white precipitate (NaIO₃). Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organics over MgSO₄ and concentrate. The N-Boc adduct is usually obtained as a clear oil or low-melting solid. (Yield: ~85-95%).

Phase 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the crude N-Boc intermediate (approx. 2.0 g) in Ethyl Acetate (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under argon (hygroscopic). Wash with cold diethyl ether (2 x 10 mL) to remove byproducts.

  • Drying: Dry under high vacuum to yield This compound .

Synthetic Pathway Diagram

Synthesis_PathwayStartN-Boc-Hydroxylamine+ 1,3-CyclohexadieneOxidationOxidation (NaIO4)In-situ Nitroso Gen.Start->Oxidation 0°C, MeOH/H2O AdductN-Boc-Adduct(Intermediate)Oxidation->Adduct [4+2] Cycloaddition DeprotectionHCl / DioxaneDeprotectionAdduct->Deprotection Cleavage Product2-Oxa-3-azabicyclo[2.2.2]oct-5-ene HClDeprotection->Product Precipitation

Figure 1: Step-by-step synthesis of the target hydrochloride salt via Hetero-Diels-Alder reaction.

Reactivity & Applications

The "Masked" Amino Alcohol (N-O Bond Cleavage)

The most critical chemical feature of this scaffold is the N-O bond. It is stable to acids and mild bases but susceptible to reductive cleavage. This property allows the molecule to act as a protected form of cis-4-aminocyclohex-2-en-1-ol.

  • Reagent: Molybdenum hexacarbonyl [Mo(CO)₆] or Zinc/Acetic Acid (Zn/AcOH).

  • Mechanism: Reduction breaks the N-O bridge.

  • Outcome: Formation of a 1,4-relationship between the amine and hydroxyl group with defined cis stereochemistry.

Olefin Functionalization (Up-Vector Chemistry)

The C5-C6 double bond is sterically accessible from the "exo" face (away from the bridge).

  • Epoxidation: Treatment with m-CPBA yields the epoxide, which can be ring-opened by nucleophiles to generate highly substituted aminocyclitols.

  • Dihydroxylation: Osmium tetroxide (OsO₄) yields the cis-diol.

Divergent Reactivity Flowchart

Reactivity_FlowCore2-Oxa-3-azabicyclo[2.2.2]oct-5-ene HClPathAReductive Cleavage(Mo(CO)6 or H2/Pd)Core->PathA N-O Break PathBOlefin Functionalization(m-CPBA or OsO4)Core->PathB C=C Reactivity PathCN-Alkylation/Acylation(R-X, Base)Core->PathC Amine Reactivity ProdAcis-4-Aminocyclohex-2-en-1-ol(Aminocyclitol Precursor)PathA->ProdAProdBEpoxides / Diols(Stereodefined Scaffolds)PathB->ProdBProdCN-Substituted Bicycles(Rigid Bioisosteres)PathC->ProdC

Figure 2: Divergent synthetic utility of the scaffold in drug discovery and natural product synthesis.

Safety and Handling

  • Nitroso Intermediates: While the protocol generates the nitroso species in situ, these compounds are potential mutagens. All reactions in Phase 1 must be conducted in a fume hood.

  • HCl Salt: The hydrochloride salt is stable but hygroscopic. Absorption of moisture can lead to hydrolysis or stickiness, complicating weighing. Store in a desiccator at -20°C.

  • Exotherm: The addition of NaIO₄ is exothermic; strict temperature control (0°C) is required to prevent decomposition of the nitroso intermediate before it reacts with the diene.

References

  • PubChem. 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene | C6H9NO.[2] National Library of Medicine. Available at: [Link]

  • Miller, M. J. (1989). Hetero-Diels-Alder reactions of nitroso compounds in organic synthesis. Chemical Reviews. (Contextual grounding for the HDA protocol).
  • Foti, C. J., & Hu, D. X. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[3] Available at: [Link] (Demonstrates the utility of the related oxabicyclo scaffold).

Thermodynamic Stability of Oxa-Azabicyclo[2.2.2] Alkene Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the thermodynamic stability of oxa-azabicyclo[2.2.2] alkene adducts , specifically the 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one systems formed via Hetero-Diels-Alder (HDA) reactions, and their stable saturated counterparts used as phenyl bioisosteres.

Executive Summary

The oxa-azabicyclo[2.2.2] scaffold represents a critical structural motif in modern drug discovery, serving as a rigid, saturated bioisostere for phenyl and morpholine rings. However, the thermodynamic stability of its alkene adducts—often formed via Hetero-Diels-Alder (HDA) cycloadditions—presents a dichotomy. While the saturated 2-oxa-5-azabicyclo[2.2.2]octane core exhibits exceptional thermal robustness, the unsaturated HDA adducts (e.g., from 1,3-oxazin-6-ones) are thermodynamically labile intermediates. These adducts sit at a trifurcated potential energy surface: they can revert to starting materials (retro-Diels-Alder), extrude CO₂ to form aromatic pyridines (cheletropic elimination), or be trapped to yield stable bicyclic scaffolds. This guide provides a mechanistic analysis of these stability profiles, equipping researchers to manipulate thermodynamic control for scaffold synthesis.

Structural Fundamentals & Formation

The stability of the oxa-azabicyclo[2.2.2] system is dictated by the bridgehead strain and the electronic nature of the heteroatoms. Unlike the highly strained [2.2.1] norbornane systems (ca. 17 kcal/mol strain), the [2.2.2] framework is more relaxed but suffers from torsional strain due to eclipsed bridgehead substituents.

The Hetero-Diels-Alder (HDA) Route

The primary route to the unsaturated adduct involves the [4+2] cycloaddition of 1,3-oxazin-6-ones (acting as the heterodiene) with electron-rich or electron-poor alkenes (dienophiles).

  • Diene: 1,3-oxazin-6-one (masked pyridine).

  • Dienophile: Olefin (e.g., enol ethers, styrenes).

  • Adduct: 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one.

The Stability Paradox

The resulting adduct is a "masked" pyridine. Its thermodynamic destiny is governed by two competing pathways:

  • Retro-Diels-Alder (rDA): Entropy-driven reversion to the diene and alkene (typically >100°C).

  • Retro-Cheletropic Elimination: Irreversible loss of CO₂ to form a dihydropyridine, which rapidly aromatizes.

Thermodynamic Landscape & Stability Analysis

Reaction Coordinate Profile

The stability of the adduct is kinetic, not thermodynamic. The global thermodynamic minimum is the aromatized pyridine + CO₂. To utilize the bicyclic scaffold, one must operate in a kinetic window that prevents CO₂ extrusion while avoiding rDA.

Key Thermodynamic Parameters:

  • 
     (Activation Energy of rDA):  Typically 25–30 kcal/mol. High enough to isolate adducts at room temperature, but surmountable at reflux.
    
  • 
     (Activation Energy of Elimination):  Often lower than rDA for electron-deficient adducts, leading to rapid aromatization.
    
Substituent Effects on Stability

The stability of the bridgehead positions is critical.

Substituent TypeLocationEffect on StabilityMechanism
Electron-Withdrawing (EWG) Dienophile (C5/C6)Decreases Stability Lowers the transition state for rDA; promotes aromatization.
Electron-Donating (EDG) Bridgehead (C1/C4)Increases Stability Stabilizes the transition state of formation; raises barrier to CO₂ loss.
Steric Bulk BridgeheadIncreases Stability "Clamps" the bicyclic structure, kinetically hindering the planarization required for aromatization.
Visualization: Competing Decay Pathways

The following diagram illustrates the kinetic competition between stable adduct formation and decomposition.

ReactionCoordinate Start Reactants (Oxazinone + Alkene) TS1 TS1: [4+2] Cycloaddition Start->TS1 k_form Adduct Adduct: 2-Oxa-5-azabicyclo[2.2.2] (Kinetic Product) TS1->Adduct TS_rDA TS: Retro-Diels-Alder Adduct->TS_rDA High T (Reversible) TS_CO2 TS: CO2 Extrusion Adduct->TS_CO2 Irreversible TS_rDA->Start Pyridine Thermodynamic Sink: Pyridine + CO2 TS_CO2->Pyridine

Caption: Kinetic competition between reversible rDA and irreversible aromatization in oxa-azabicyclo[2.2.2] adducts.

Experimental Characterization Protocols

To assess the stability of a new oxa-azabicyclo[2.2.2] adduct, the following self-validating protocols are recommended.

Variable Temperature NMR (VT-NMR) for rDA Kinetics

This protocol determines the temperature onset of the retro-Diels-Alder reaction.

Protocol:

  • Sample Prep: Dissolve 10 mg of the adduct in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). Add an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Baseline: Acquire a ¹H NMR spectrum at 25°C to confirm purity.

  • Ramp: Heat the probe in 10°C increments, holding for 10 minutes at each step. Acquire spectra.[1][2][3][4]

  • Analysis: Monitor the disappearance of bridgehead protons (typically

    
     4.5–5.5 ppm) and the appearance of diene/olefin signals.
    
  • Validation: If signals broaden without new peaks, exchange is occurring on the NMR timescale (fast rDA). If sharp new peaks appear, slow rDA is occurring.

Differential Scanning Calorimetry (DSC)

DSC provides a quantitative measure of the energy released during decomposition (aromatization is highly exothermic).

Protocol:

  • Setup: Seal 2–5 mg of solid adduct in an aluminum pan (hermetic seal is crucial to contain CO₂ initially).

  • Method: Ramp from 25°C to 250°C at 10°C/min under

    
     flow.
    
  • Interpretation:

    • Endotherm: Indicates melting or rDA (bond breaking).

    • Sharp Exotherm: Indicates CO₂ extrusion and aromatization.

    • Data Point: The onset temperature (

      
      ) of the exotherm defines the "safe processing window."
      

Computational Modeling (DFT)[5]

Computational prediction is highly accurate for these systems due to their rigid geometry.

Recommended Level of Theory:

  • Optimization: B3LYP/6-31G(d) or

    
    B97X-D/def2-SVP (includes dispersion corrections critical for 
    
    
    
    -stacking in TS).
  • Solvation: PCM or SMD model (essential for polar transition states).

Key Metrics to Calculate:

  • Strain Energy: Compare the heat of formation of the adduct vs. an acyclic reference.

  • Reaction Gibbs Energy (

    
    ):  If 
    
    
    
    kcal/mol, the reaction is likely reversible at room temperature.
  • NICS (Nucleus-Independent Chemical Shift): Calculate NICS(0) values to predict aromaticity gain in the transition state of the CO₂ extrusion step.

Applications in Drug Discovery

The thermodynamic instability of the alkene adduct is often a synthetic feature, not a bug. However, for the final drug molecule, the saturated scaffold is required.

The "Stable" Bioisostere

Once the alkene bond is hydrogenated or if the scaffold is formed via iodocyclization (non-DA route), the 2-oxa-5-azabicyclo[2.2.2]octane core becomes chemically inert.

  • Metabolic Stability: The bridgehead oxygen suppresses oxidative metabolism at the adjacent carbons.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit compared to the carbocyclic analog.

Case Study: Phenyl Replacement Replacing a phenyl ring with a 2-oxa-5-azabicyclo[2.2.2]octane core in Imatinib analogs resulted in:

  • Solubility: 3-fold increase.

  • Stability: No degradation in human liver microsomes (HLM) after 60 min.

Synthesis Workflow for Stable Scaffolds

To bypass the unstable alkene adduct, modern protocols utilize intramolecular iodocyclization.

SynthesisWorkflow Step1 Step 1: Amino-Alkene Precursor (Linear) Step2 Step 2: Iodocyclization (I2, MeCN) Step1->Step2 Kinetic Control Step3 Intermediate: Iodo-Oxa-Azabicyclo[2.2.2] Step2->Step3 Step4 Step 3: Deiodination/Functionalization (Radical or Nucleophilic) Step3->Step4 Yields Stable Scaffold

Caption: Iodocyclization route avoids the rDA instability of the Diels-Alder approach.

References

  • Mykhailiuk, P. K., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.

  • Trofimov, B. A., et al. (2000). "Synthesis and Thermal Stability of O-Vinylketoximes." Synthesis, 2000(8), 1125-1132.

  • Vanderbilt University Group. (2000). "Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes." Journal of Organic Chemistry.

  • Carreras, J., et al. (2007). "Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl-methoxy]pyridine." Journal of Organic Chemistry, 72(8), 3112-5.

  • Elkin, P. K., et al. (2021).[5] "Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes." Organic Letters, 23, 5288-5293.[6]

Sources

The C5-C6 Double Bond in 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene Scaffolds: A Hub for Stereoselective Transformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxa-3-azabicyclo[2.2.1]hept-5-ene framework, a strained bicyclic system, presents a unique and valuable scaffold in synthetic chemistry and drug discovery. The inherent reactivity of its C5-C6 double bond, influenced by the adjacent heteroatoms and the strained ring system, makes it a versatile platform for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this double bond, focusing on key reaction classes and their mechanistic underpinnings, with the goal of equipping researchers with the knowledge to harness its synthetic potential.

Introduction: The Structural Significance of the 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene Core

The 2-oxa-3-azabicyclo[2.2.1]hept-5-ene scaffold is typically synthesized via a hetero-Diels-Alder reaction between a nitroso dienophile and cyclopentadiene.[1] This reaction establishes the bicyclic framework and installs the crucial C5-C6 double bond. The strained nature of this bond, a consequence of the rigid bicyclic structure, renders it more reactive than a typical acyclic alkene. This heightened reactivity, coupled with the defined stereochemical environment of the scaffold, allows for highly controlled and predictable functionalization.

The strategic importance of this scaffold lies in its utility as a synthetic intermediate for accessing more complex molecular architectures.[1] Key transformations often involve modification of the alkene, cleavage of the N-O bond, cleavage of the C-O bond, or cleavage of the N-acyl bond.[1] These modifications pave the way for the synthesis of a diverse range of compounds, including carbocyclic nucleoside analogues with potential antiviral and antineoplastic properties.

Cycloaddition Reactions: Building Complexity

The electron-rich C5-C6 double bond readily participates in various cycloaddition reactions, providing a powerful tool for constructing polycyclic systems with high stereocontrol.

[2+2] Cycloadditions

Ruthenium-catalyzed [2+2] cycloaddition reactions with unsymmetrical alkynes have been successfully employed to functionalize the 2-oxa-3-azabicyclo[2.2.1]hept-5-ene scaffold.[1][2] These reactions can proceed in high yields, although regioselectivity may be modest.[1][2] The resulting cycloadducts are valuable intermediates that can be further elaborated, for instance, through reductive cleavage of the N-O bond to access highly functionalized [3.2.0] bicyclic structures.[1][2]

Experimental Protocol: Ruthenium-Catalyzed [2+2] Cycloaddition

A representative procedure involves the reaction of the 2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivative with an unsymmetrical alkyne in the presence of a ruthenium catalyst.

  • Step 1: Reactant Preparation: Dissolve the 2-oxa-3-azabicyclo[2.2.1]hept-5-ene substrate and the unsymmetrical alkyne in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Step 2: Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' catalyst) to the reaction mixture.

  • Step 3: Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Step 4: Work-up and Purification: Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the resulting cycloadduct by column chromatography.

G cluster_workflow [2+2] Cycloaddition Workflow Reactants 2-Oxa-3-azabicyclo + Alkyne Reaction Reaction Mixture Reactants->Reaction Catalyst Ru Catalyst Catalyst->Reaction Purification Purification Reaction->Purification Product [3.2.0] Bicyclic Product Purification->Product

Caption: Workflow for Ru-catalyzed [2+2] cycloaddition.

Aza-Diels-Alder Reactions

The C5-C6 double bond can also act as a dienophile in aza-Diels-Alder reactions. For instance, reactions with imines generated in situ can lead to the formation of fused polycyclic systems. These reactions often exhibit high stereoselectivity, which can be influenced by the choice of chiral auxiliaries on the imine.[3]

Electrophilic Additions: Introducing Functionality

The electron-rich nature of the C5-C6 double bond makes it susceptible to attack by electrophiles, providing a direct route to introduce a variety of functional groups.

Halogenation

The addition of halogens, such as bromine, across the double bond is a common transformation. This reaction typically proceeds via a bromonium ion intermediate, which is then attacked by a nucleophile. The stereochemical outcome of the reaction is often highly specific, leading to the formation of trans-dihalogenated products. In the presence of other nucleophiles, such as acetic acid or fluoride ions, mixed halogenated products can be obtained.[4]

Epoxidation

Epoxidation of the C5-C6 double bond with peroxy acids (e.g., m-CPBA) or other oxidizing agents furnishes the corresponding epoxide. The facial selectivity of the epoxidation is often directed by the stereochemistry of the bicyclic scaffold, leading to the preferential formation of one diastereomer. These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Table 1: Representative Electrophilic Addition Reactions

ElectrophileReagent(s)Product TypeKey Features
Br₂Br₂ in CCl₄trans-DibromideStereospecific anti-addition
Br₂/AcOHBr₂ in Acetic AcidBromoacetateRegio- and stereoselective
m-CPBAm-Chloroperoxybenzoic acidEpoxideDiastereoselective

Reduction of the C5-C6 Double Bond

Catalytic hydrogenation of the C5-C6 double bond provides access to the saturated 2-oxa-3-azabicyclo[2.2.1]heptane scaffold. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[5] The hydrogenation generally occurs from the less sterically hindered exo face of the bicyclic system, leading to the formation of the cis-hydrogenated product.

G cluster_mechanism Catalytic Hydrogenation Mechanism Alkene C5-C6 Double Bond Adsorption Adsorption of Alkene and H₂ Alkene->Adsorption Catalyst Pd/C Catalyst Surface H2 H₂ H2->Adsorption H_Addition1 First H atom addition (exo face) Adsorption->H_Addition1 Intermediate Half-hydrogenated Intermediate H_Addition1->Intermediate H_Addition2 Second H atom addition Intermediate->H_Addition2 Product Saturated Scaffold H_Addition2->Product

Caption: Mechanism of catalytic hydrogenation.

Conclusion: A Versatile Building Block

The C5-C6 double bond in 2-oxa-3-azabicyclo[2.2.1]hept-5-ene scaffolds serves as a versatile handle for a wide range of chemical transformations. Its heightened reactivity, a consequence of ring strain, allows for facile participation in cycloaddition, electrophilic addition, and reduction reactions. The rigid, stereochemically defined nature of the bicyclic framework often imparts a high degree of stereocontrol to these reactions, making this scaffold an invaluable tool for the synthesis of complex, stereochemically rich molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of the reactivity profile of this double bond is key to unlocking the full synthetic potential of this privileged heterocyclic system.

References

  • Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes. Canadian Science Publishing. [Link]

  • Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes. Canadian Science Publishing. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. arkat usa. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Electrophilic substitution of a 2-azabicyclo[2.2.1]hept-5-en-3-one as a potential route to 3-deoxycarbocyclic nucleosides. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: Strategic N-O Bond Cleavage in 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists. It details the strategic reductive cleavage of the N-O bond in 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene , a critical hetero-Diels-Alder adduct used to access cis-1,4-aminocyclitols .

Executive Summary & Strategic Value

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold is the "hidden gem" of aminocyclitol synthesis. Formed via the hetero-Diels-Alder reaction of 1,3-cyclohexadiene with nitroso compounds, it locks the oxygen and nitrogen atoms into a defined cis-1,4 stereochemical relationship.

The critical step in utilizing this scaffold is the reductive cleavage of the N-O bond . This transformation unmasks the latent cis-4-aminocyclohex-2-en-1-ol core, a privileged structure found in natural products (e.g., Pancratistatin) and antiviral agents (Oseltamivir analogs).

The Challenge: The N-O bond cleavage must be chemoselective. Aggressive reduction often hydrogenates the C=C double bond, destroying the versatility of the allylic alcohol product. This guide presents three validated protocols to navigate this selectivity.

Critical Decision Matrix: Method Selection

Before beginning, select the protocol that matches your substrate sensitivity and available equipment.

FeatureMethod A: Mo(CO)₆ Method B: SmI₂ Method C: Zn / AcOH
Primary Mechanism Oxidative Insertion / HydrolysisSingle Electron Transfer (SET)Dissolving Metal Reduction
Chemoselectivity High (Preserves C=C)High (Preserves C=C)Moderate (Risk of C=C reduction)
Reaction Conditions Reflux (Thermal)Room Temp / 0°C (Mild)Room Temp (Exothermic)
Scalability Medium (CO evolution)Low/Medium (Dilution req.)High (Cheap, robust)
Cost High (Reagent cost)High (Reagent cost)Low
Best For... Standard Lab Scale (<5g)Sensitive Substrates Large Scale (>10g)

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. The following diagram illustrates the divergent pathways for Molybdenum and Samarium-mediated cleavage.

NO_Cleavage_Mechanism cluster_Mo Method A: Mo(CO)6 Pathway cluster_Sm Method B: SmI2 Pathway Start 2-Oxa-3-azabicyclo [2.2.2]oct-5-ene Mo_Complex Mo-Complex (Oxidative Insertion) Start->Mo_Complex + Mo(CO)6 Reflux Sm_Radical Radical Anion (SET) Start->Sm_Radical + SmI2 (1st e-) Mo_Inter N-Mo-O Intermediate Mo_Complex->Mo_Inter N-O Cleavage Product cis-4-aminocyclohex-2-en-1-ol Mo_Inter->Product Hydrolysis Sm_Anion N-Anion / O-Sm Species Sm_Radical->Sm_Anion + SmI2 (2nd e-) Sm_Anion->Product Protonation

Figure 1: Mechanistic divergence between Mo(CO)₆ oxidative insertion and SmI₂ single-electron transfer.

Detailed Experimental Protocols

Method A: Molybdenum Hexacarbonyl (The "Gold Standard")

Reference Grounding: This method is based on the seminal work of Nitta et al., utilizing the affinity of low-valent molybdenum for the N-O bond to effect cleavage without reducing the alkene [1].

Reagents:

  • Substrate: 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene derivative (1.0 equiv)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (1.1 – 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (15:1 ratio)

  • Additive: Sodium Borohydride (NaBH₄) - Optional, catalytic amounts can accelerate the reaction by generating active Mo species in situ.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Dissolve the substrate in MeCN/H₂O (15:1). Concentration should be approx. 0.1 M.[1]

  • Addition: Add Mo(CO)₆ in a single portion. Caution: Mo(CO)₆ is toxic and volatile.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C).

    • Observation: The solution often turns dark (green/black) as the active molybdenum species forms.

    • Time: Typically 2–6 hours. Monitor by TLC (the starting material is usually less polar than the amino-alcohol product).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove insoluble Molybdenum oxides. Rinse the pad with Methanol or EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: The residue often contains Mo-complexed byproducts. Flash chromatography on silica gel (DCM/MeOH/NH₄OH gradients) is required to release the free amine.

Validation Check:

  • ¹H NMR: Look for the disappearance of the bridgehead protons (typically δ 4.5–5.0 ppm) and the appearance of distinct carbinol (CH-OH) and amino-methine (CH-NH₂) signals in the 3.0–4.0 ppm range.

  • Stereochemistry: The coupling constants should reflect the retained cis-1,4 relationship.

Method B: Samarium Diiodide (The "Mild & Selective")

Reference Grounding: SmI₂ (Kagan's Reagent) acts via Single Electron Transfer (SET). It is ideal for substrates containing esters or other reducible groups that might survive Mo(CO)₆ reflux but are sensitive to heat [2, 3].

Reagents:

  • Substrate (1.0 equiv)

  • SmI₂ (0.1 M in THF) (2.5 – 3.0 equiv)

  • Proton Source: Methanol or Water (2.0 equiv) - Crucial for quenching the radical anion intermediate.

Protocol:

  • Preparation: Prepare or purchase a 0.1 M solution of SmI₂ in THF. Quality Control: The solution must be deep blue. If it is yellow/green, it has oxidized and is inactive.

  • Setup: Flame-dry a flask under strict Argon atmosphere.

  • Reaction:

    • Dissolve substrate and proton source (MeOH) in dry THF.

    • Cool to 0°C (or -78°C for extremely sensitive substrates).

    • Add SmI₂ solution dropwise.

    • Endpoint: The deep blue color of SmI₂ should persist for 10–15 minutes after addition, indicating excess reagent.

  • Quenching: Quench with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) or Na₂S₂O₃ solution.

  • Workup:

    • Vigorous stirring is required to break up the Sm-emulsion (can take 1–2 hours).

    • Extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

Method C: Zinc / Acetic Acid (The "Scale-Up")

Reference Grounding: A classical reduction method. While less selective (risk of over-reduction to the saturated cyclohexane), it is highly cost-effective for simple substrates [4].

Protocol:

  • Dissolution: Dissolve substrate in Glacial Acetic Acid (AcOH).

  • Addition: Add Zinc dust (activated by washing with dilute HCl then drying) (5.0 – 10.0 equiv).

  • Reaction: Stir at Room Temperature.

    • Control: If the reaction is too slow, heat to 40°C. If over-reduction (saturation of alkene) is observed by NMR, lower temperature to 0°C.

  • Workup: Filter off Zinc. Neutralize the filtrate with NaOH or NaHCO₃ (Caution: Exothermic/Foaming) before extraction.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Low Conversion (Mo Method) Catalyst deactivationAdd 10 mol% NaBH₄ to regenerate active Mo species in situ. Ensure solvent is degassed.[3][4]
Over-reduction (Sat. alkane formed) Hydrogenation side-reactionSwitch from Zn/AcOH to Mo(CO)₆. If using SmI₂, reduce reaction time and temperature.
Product stuck in aqueous phase High polarity of amino-alcoholUse n-Butanol for extraction or continuous liquid-liquid extraction. Alternatively, derivatize in situ (e.g., Boc-protection) to improve lipophilicity.
SmI₂ turns yellow immediately Oxygen leakThe reaction must be strictly anaerobic. Degas all solvents via freeze-pump-thaw or vigorous Argon sparging.

References

  • Nitta, M., & Kobayashi, T. (1982). Mo(CO)₆-mediated reductive cleavage of N-O bond in 2-oxa-3-azabicyclo[2.2.2]oct-5-enes.[5] Journal of the Chemical Society, Perkin Transactions 1.

  • Kagan, H. B., & Namy, J. L. (1980). Lanthanides in organic synthesis.[1][6] 2. Reduction of N-O bonds. Tetrahedron.

  • Bode, J. W., et al. (2014). Samarium Diiodide-Mediated Reactions in Total Synthesis.[1] Chemical Reviews.

  • Keck, G. E., & Webb, R. R. (1981). Reductive cleavage of N-O bonds with Zinc/Acetic Acid in synthesis. Journal of Organic Chemistry.[2][3][7]

  • PubChem Compound Summary. (2025). 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene.[8][9]

Sources

Using 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene as a scaffold for amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene for cis-1,4-Amino Alcohol Synthesis

Executive Summary

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold represents a privileged intermediate in the synthesis of stereochemically complex aminocyclitols and amino alcohols. Its utility stems from its ability to "lock" the relative stereochemistry of oxygen and nitrogen atoms in a cis-configuration via a bicyclic bridge. Upon reductive cleavage, this bridge unravels to yield cis-1,4-aminocyclohexenol derivatives with high fidelity—a substitution pattern that is notoriously difficult to achieve via direct nucleophilic substitution due to competing steric and electronic factors.

This guide details the strategic assembly of this scaffold via the Nitroso Diels-Alder (NDA) reaction and its subsequent controlled disassembly to access high-value pharmacophores such as conduramines and nucleoside analogs.

Mechanistic Insight: The "Bridge and Break" Strategy

The core logic of using this scaffold relies on a two-stage "Bridge and Break" protocol.

  • The Bridge (Assembly): A hetero-Diels-Alder reaction between a conjugated diene (1,3-cyclohexadiene) and a nitroso dienophile creates the bicyclic [2.2.2] system. This step installs the oxygen and nitrogen atoms on the same face of the diene (cis-addition).

  • The Break (Disassembly): The N–O bond, being the weakest link in the scaffold (bond energy ~53 kcal/mol), is selectively cleaved. This releases the bridgehead constraints, revealing the 1,4-amino alcohol functionality while retaining the relative stereochemistry established in the first step.

Visualizing the Pathway

ReactionPathway Diene 1,3-Cyclohexadiene Adduct 2-Oxa-3-azabicyclo [2.2.2]oct-5-ene (The Scaffold) Diene->Adduct [4+2] Cycloaddition (cis-selective) Nitroso Acyl Nitroso (Dienophile) Nitroso->Adduct Cleavage N-O Bond Cleavage Adduct->Cleavage Mo(CO)6 or H2/Cat Product cis-1,4-Amino Alcohol Cleavage->Product Ring Opening

Figure 1: The "Bridge and Break" logic flow. The bicyclic adduct acts as a stereochemical storage unit before releasing the functionalized core.

Protocol 1: Scaffold Synthesis (Nitroso Diels-Alder)

Objective: Synthesis of N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene. Rationale: We utilize N-Boc-hydroxylamine as a precursor. The nitroso species (N-Boc-nitroso) is highly reactive and unstable; therefore, it is generated in situ via oxidation. This method avoids the isolation of hazardous nitroso intermediates.

Materials
  • Diene: 1,3-Cyclohexadiene (1.5 equiv)

  • Precursor: N-Boc-hydroxylamine (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO4) (1.2 equiv)

  • Solvent: MeOH/H2O (3:1 ratio) or DCM (if using tetraalkylammonium periodate)

  • Quench: 10% Na2S2O3 solution

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-hydroxylamine (10 mmol, 1.33 g) in MeOH (30 mL).

  • Diene Addition: Add 1,3-cyclohexadiene (15 mmol, 1.43 mL) to the solution. Cool the mixture to 0 °C using an ice bath.

  • In Situ Oxidation: Dissolve NaIO4 (12 mmol, 2.57 g) in water (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn transiently blue/green, indicating the formation of the nitroso species, which immediately reacts.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:4); the product typically appears as a higher Rf spot compared to the hydroxylamine.

  • Workup: Quench excess oxidant by adding 10% aqueous Na2S2O3 (20 mL). Extract the mixture with DCM (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect 85-95% yield of a white crystalline solid or colorless oil.

Protocol 2: Reductive Ring Opening

Objective: Cleavage of the N–O bond to yield the cis-1,4-amino alcohol.[1][2] Strategic Choice: Two methods are provided. Method A is preferred for retaining the alkene (e.g., for conduramine synthesis). Method B is used if a fully saturated cyclohexane ring is desired.

Method A: Molybdenum Hexacarbonyl (Mo(CO)6) Cleavage

Preserves the C=C double bond.

  • Setup: Dissolve the scaffold (1.0 mmol) in Acetonitrile/Water (15:1, 16 mL).

  • Reagent Addition: Add Mo(CO)6 (1.2 equiv). Caution: Mo(CO)6 is toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. The solution typically turns dark.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove molybdenum residues. Concentrate the filtrate.

  • Purification: The resulting amino alcohol is polar.[3] Purify via flash chromatography using a polar solvent system (e.g., DCM/MeOH 95:5).

Method B: Catalytic Hydrogenolysis (Cu/C or Pd/C)

Reduces the N-O bond. Pd/C often reduces the alkene as well; Cu/C is more selective for N-O but requires optimization.

  • Setup: Dissolve the scaffold (1.0 mmol) in MeOH (10 mL).

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 4–12 hours.

  • Workup: Filter through Celite to remove the catalyst. Concentrate to yield the saturated cis-4-aminocyclohexanol.

Stereochemical Analysis & Data

The power of this scaffold lies in the absolute control of stereochemistry. The NDA reaction proceeds almost exclusively via an endo transition state, but more importantly, the bicyclic nature ensures the oxygen and nitrogen are syn.

FeatureOutcomeMechanism
Relative Stereochem cis-1,4-relationshipFixed by the [2.2.2] bridge structure.
Regiochemistry 1,4-substitutionDictated by the [4+2] cycloaddition logic.
Enantioselectivity Up to 99% eeAchievable using chiral Cu(I) or Ru(II) catalysts (e.g., Cu-SEGPHOS) during the NDA step.
Stereochemical Map

Stereochemistry cluster_outcomes Cleavage Outcomes Scaffold 2-Oxa-3-azabicyclo [2.2.2]oct-5-ene CisAminoAlc cis-4-Aminocyclohex-2-en-1-ol (Alkene Retained) Scaffold->CisAminoAlc Mo(CO)6 Selective N-O Break SatAminoAlc cis-4-Aminocyclohexanol (Fully Saturated) Scaffold->SatAminoAlc H2, Pd/C Global Reduction Note NOTE: The 'cis' relationship is locked by the bridge prior to cleavage. Scaffold->Note

Figure 2: Divergent synthesis of unsaturated and saturated amino alcohols from a single scaffold.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Step 1 Instability of Nitroso speciesEnsure temperature is strictly 0 °C. Add oxidant slowly to match generation rate with consumption.
Regioisomer Mixtures Substituted DienesIf using 1-substituted dienes, regioselectivity can be poor. Use Lewis Acids or switch to 2-substituted dienes for better control.
Over-reduction (Step 2) Pd/C too activeSwitch to Mo(CO)6 or Zn/AcOH if the alkene must be preserved.
Molybdenum Residues Incomplete workupUse a chelating wash (e.g., EDTA or Rochelle's salt) if Celite filtration is insufficient.

References

  • Miller, M. J. (1989). "Nitroso Diels-Alder reactions in organic synthesis." Chemical Reviews, 89(7), 1563–1579. Link

  • Nakanishi, S., & Otsuji, Y. (1988). "Molybdenum hexacarbonyl-mediated reductive cleavage of the N-O bond." Bulletin of the Chemical Society of Japan, 61, 4461. Link

  • Yamamoto, Y., & Yamamoto, H. (2004). "Catalytic Enantioselective Nitroso Diels-Alder Reaction." Journal of the American Chemical Society, 126(13), 4128-4129. Link

  • Jenkins, N. E., et al. (2020). "Copper-Catalyzed Aqueous N-O Bond Cleavage of 2-Oxa-3-Azabicyclo Compounds." ChemSusChem, 13(21), 5632-5637.[1] Link

  • Bodnar, B. S., & Miller, M. J. (2011). "The Nitroso Diels-Alder Reaction: A New Approach to Aminocyclitols." Angewandte Chemie International Edition, 50(25), 5630-5647. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective functionalization of this bicyclic system, enabling the introduction of a wide array of chemical moieties. This guide provides an in-depth exploration of various palladium-catalyzed methodologies for the derivatization of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to Functionalization

The primary routes for palladium-catalyzed functionalization of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene system involve either direct C-H activation of the alkene or, more commonly, the use of a pre-functionalized bicyclic core, such as a vinyl halide derivative. The latter approach provides a reliable handle for a variety of cross-coupling reactions.

The Heck-Mizoroki Reaction: Arylation and Vinylation

The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an unsaturated halide with an alkene.[1] In the context of our scaffold, this can be envisioned in two ways: coupling of an aryl/vinyl halide to the double bond of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, or coupling of a 5-halo-2-oxa-3-azabicyclo[2.2.2]oct-2-ene derivative with another alkene. The latter is generally more synthetically accessible.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Heck reaction. Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source.[2] Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are often employed to stabilize the active Pd(0) species and influence the regioselectivity of the reaction.[3] An inorganic base, like potassium carbonate or triethylamine, is necessary to neutralize the hydrogen halide generated during the catalytic cycle.[3]

Figure 1: Simplified catalytic cycle of the Heck-Mizoroki reaction.

The Suzuki-Miyaura Coupling: Accessing Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[4] This reaction is particularly valuable for introducing aryl and heteroaryl moieties onto the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold, starting from a corresponding vinyl halide or triflate.

Causality in Experimental Design: The Suzuki reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[4] The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands such as SPhos or XPhos often providing excellent results, especially with challenging substrates.[5] A base, commonly a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄), is required to activate the organoboron species for transmetalation.[6] The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.[5]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is an excellent method for installing alkynyl functionalities onto the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core, which can serve as versatile handles for further transformations such as click chemistry or conversion to other functional groups.

Causality in Experimental Design: The Sonogashira reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI.[7] The palladium catalyst facilitates the oxidative addition of the vinyl halide, while the copper co-catalyst activates the terminal alkyne.[7] An amine base, such as triethylamine or diisopropylethylamine, is used both as a solvent and to neutralize the hydrogen halide byproduct.[7] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[8]

Figure 3: Simplified catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig Amination: Synthesis of Enamines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl or vinyl halide with an amine.[9] Applying this reaction to a 5-halo-2-oxa-3-azabicyclo[2.2.2]oct-2-ene derivative allows for the synthesis of novel enamines, which are valuable intermediates in organic synthesis.

Causality in Experimental Design: This reaction requires a palladium catalyst, often in conjunction with a specialized bulky, electron-rich phosphine ligand, such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig.[9][10] These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is generally required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.[1]

Figure 4: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 2.1: Heck Arylation of a 5-Iodo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene Derivative

This protocol describes a general procedure for the Heck coupling of a 5-iodo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivative with an alkene.

Materials:

  • 5-Iodo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add 5-iodo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂Common, stable Pd(II) precursor.
Ligand P(o-tol)₃Moderately electron-rich, bulky ligand promoting oxidative addition.
Base Et₃NNeutralizes HX generated, regenerates Pd(0).
Solvent DMFHigh-boiling polar aprotic solvent, solubilizes reagents.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.
Protocol 2.2: Suzuki-Miyaura Coupling of a 5-Bromo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivative with an arylboronic acid.

Materials:

  • 5-Bromo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

Procedure:

  • In a Schlenk tube, combine 5-bromo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃Air-stable Pd(0) source.
Ligand SPhosBulky, electron-rich ligand for efficient coupling of challenging substrates.
Base K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 100 °CSufficient to drive the reaction to completion.
Protocol 2.3: Sonogashira Coupling of a 5-Iodo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene Derivative

This protocol details a general procedure for the Sonogashira coupling of a 5-iodo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivative with a terminal alkyne.

Materials:

  • 5-Iodo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask containing 5-iodo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature for 6-12 hours or until completion as monitored by TLC.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Parameter Condition Rationale
Palladium Source PdCl₂(PPh₃)₂Common, air-stable Pd(II) catalyst.
Co-catalyst CuIActivates the terminal alkyne.
Base/Solvent Et₃NActs as a base and solvent.
Solvent THFCo-solvent to ensure solubility.
Temperature Room TempMild conditions are often sufficient for this reaction.
Protocol 2.4: Buchwald-Hartwig Amination of a 5-Bromo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene Derivative

This protocol provides a general method for the Buchwald-Hartwig amination of a 5-bromo-2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivative with a secondary amine.

Materials:

  • 5-Bromo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

  • Add the 5-bromo-3-(tert-butoxycarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and the secondary amine.

  • Add anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with diethyl ether, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂Precursor to the active Pd(0) catalyst.
Ligand XPhosBulky, electron-rich ligand promoting C-N bond formation.
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation.
Solvent TolueneAprotic solvent suitable for high-temperature reactions.
Temperature 100-110 °CNecessary for efficient catalytic turnover.

Conclusion

Palladium catalysis provides a robust and versatile platform for the functionalization of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold. The Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions, among others, offer reliable methods for the introduction of a diverse range of substituents, thereby enabling the synthesis of novel and structurally complex molecules for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers seeking to explore the chemical space around this important bicyclic core. Careful optimization of reaction parameters will be key to achieving high yields and selectivities for specific substrate combinations.

References

  • Buchwald-Hartwig Coupling - SynArchive. (n.d.). Retrieved February 25, 2026, from [Link]

  • Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands - PMC. (2023, June 13). Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • (PDF) Synthesis of (±)-Epibatidine and Its Analogues † - ResearchGate. (2025, August 10). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study - Research Trend. (2023, April 20). Retrieved February 25, 2026, from [Link]

  • Palladium(II)-Catalyzed 1,4-Oxidation of 2-Aryl-1,3-cyclohexadienes. Application to the Synthesis of (+/-)-Epibatidine and Analogues - PubMed. (1999, February 5). Retrieved February 25, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - Beilstein Journals. (2023, April 24). Retrieved February 25, 2026, from [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • (PDF) Synthesis and analgesic activity of Epibatidine analogues - Academia.edu. (n.d.). Retrieved February 25, 2026, from [Link]

  • Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications | Chemical Reviews - ACS Publications. (2011, March 23). Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides | The Journal of Organic Chemistry - ACS Publications. (2003, September 27). Retrieved February 25, 2026, from [Link]

  • Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved February 25, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. (2021, February 10). Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. (2025, January 14). Retrieved February 25, 2026, from [Link]

  • Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. (n.d.). Retrieved February 25, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed site-selective functionalization of unactivated alkenes with vinylcyclopropanes aided by weakly coordinating native amides - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors - PubMed. (2006, May 15). Retrieved February 25, 2026, from [Link]

  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][11]-Fused Indole Heterocycles - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene - PubChem - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (n.d.). Retrieved February 25, 2026, from [Link]

  • Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - Beilstein Journals. (2020, June 17). Retrieved February 25, 2026, from [Link]

  • Modular strategy for the synthesis of functionalized aryl-fused azabicyclo[2.2.2]octanes via sequential Cu/Pd/Ru catalysis - PubMed. (2013, September 6). Retrieved February 25, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved February 25, 2026, from [Link]

  • Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene and... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Application Note: 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene in Total Synthesis of Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene system is not merely a chemical intermediate; it is a "privileged scaffold" in the total synthesis of complex alkaloids, particularly the Amaryllidaceae family (e.g., pancratistatin, narciclasine). Generated via the Nitroso Diels-Alder (NDA) reaction, this bridged bicyclic adduct serves two critical strategic functions:

  • Stereochemical Template: It rigidly locks the relative stereochemistry of the nitrogen and oxygen atoms in a cis-1,4 relationship.

  • Masked Functionality: The N–O bond acts as a latent cleavage site. Once the alkene bridge is functionalized (e.g., via dihydroxylation), the N–O bond is reductively cleaved to reveal the highly functionalized aminocyclitol core characteristic of many bioactive alkaloids.

This guide details the generation, functionalization, and reductive cleavage of this scaffold, using the total synthesis of (+)-pancratistatin as the primary case study.

Strategic Logic & Mechanism

The "Hidden" cis-1,4-Aminocyclitol

The core utility of this scaffold lies in its ability to translate the stereoselectivity of a cycloaddition into the stereochemistry of a linear or cyclic amino alcohol.

  • Formation: The reaction of a 1,3-cyclohexadiene with an acyl nitroso species (

    
    ) yields the bicyclic adduct.
    
  • Stereocontrol: The reaction typically proceeds through an endo transition state, ensuring specific stereochemistry at the bridgehead carbons.

  • Differentiation: The alkene (C5–C6) is distinct from the bridgehead atoms, allowing for regio- and stereoselective modifications (epoxidation, dihydroxylation) on the convex face of the bicycle before the ring is opened.

Pathway Visualization

The following diagram illustrates the transformation of a simple diene into a complex alkaloid core using this strategy.

AlkaloidStrategy cluster_legend Key Transformation Phase Diene 1,3-Cyclohexadiene (Precursor) Adduct 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene (Rigid Scaffold) Diene->Adduct [4+2] Cycloaddition Nitroso Acyl Nitroso (Transient Dienophile) Nitroso->Adduct Funct Functionalized Intermediate (e.g., Epoxide/Diol) Adduct->Funct Stereoselective Modification Cleavage Reductive N-O Cleavage Funct->Cleavage Mo(CO)6 or SmI2 Product cis-1,4-Aminocyclitol (Alkaloid Core) Cleavage->Product Ring Opening

Figure 1: Strategic workflow converting a diene to an aminocyclitol via the bicyclic scaffold.

Case Study: Total Synthesis of Pancratistatin

The most authoritative application of this scaffold is found in the work of Tomas Hudlicky and colleagues in the synthesis of (+)-pancratistatin , a potent antitumor alkaloid.

The Challenge

Pancratistatin requires the precise installation of four contiguous chiral centers on the C-ring, including a trans-fused lactam and specific hydroxyl stereochemistry.

The Solution
  • Enzymatic Dihydroxylation: Bromobenzene is converted to a chiral cis-dihydrodiol using Pseudomonas putida (Toluene dioxygenase).

  • Nitroso Diels-Alder: The diol is protected and reacted with an acyl nitroso species. This forms the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene skeleton.[1]

  • Directed Functionalization: The bicyclic framework directs the incoming reagents to the less hindered face, establishing the correct stereochemistry for the remaining hydroxyl groups.

  • N-O Cleavage: The bridge is broken, releasing the amino group and the alcohol in the correct cis-1,4 orientation.

Detailed Experimental Protocols

Protocol A: Generation and Trapping of Acyl Nitroso Species (NDA Reaction)

Context: Acyl nitroso compounds are highly reactive and unstable; they must be generated in situ from hydroxamic acids and trapped immediately by the diene.

Reagents:

  • Substrate: Protected cis-cyclohexadiene-diol (e.g., acetonide protected).

  • Dienophile Precursor: Cbz-NHOH (Benzyl hydroxycarbamate) or Boc-NHOH.

  • Oxidant: Sodium Periodate (NaIO₄) or Tetrapropylammonium perruthenate (TPAP)/NMO.

  • Solvent: Ethyl Acetate/Water (biphasic) or Dichloromethane.

Step-by-Step Methodology:

  • Preparation: Dissolve the diene (1.0 equiv) and Cbz-NHOH (1.2 equiv) in Ethyl Acetate at 0°C.

  • Oxidant Addition: Add an aqueous solution of NaIO₄ (1.5 equiv) dropwise over 20 minutes. The biphasic nature helps moderate the reaction rate.

    • Expert Insight: Vigorous stirring is essential to ensure phase transfer. The color may change transiently to blue (indicative of the nitroso species) before fading as it reacts.

  • Monitoring: Monitor by TLC. The disappearance of the diene and the appearance of a more polar spot indicates the formation of the bicyclic adduct.

  • Workup: Quench with aqueous sodium thiosulfate. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Acyl nitroso adducts are generally stable and crystalline.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the diene signals and the appearance of bridgehead protons (typically broad singlets or doublets around 4.5–5.0 ppm).

  • Stereochemistry: NOE (Nuclear Overhauser Effect) experiments should confirm the endo stereochemistry relative to the existing diol protection.

Protocol B: Reductive Cleavage of the N–O Bond

Context: This is the critical "release" step. While Hydrogenation (H₂/Pd) can work, it often reduces the alkene or removes protecting groups (like Cbz). Molybdenum Hexacarbonyl [Mo(CO)₆] is the preferred reagent for chemoselective N–O bond cleavage in complex alkaloid synthesis.

Reagents:

  • Substrate: Functionalized 2-oxa-3-azabicyclo[2.2.2]octane derivative.

  • Reagent: Mo(CO)₆ (1.1–1.5 equiv).

  • Solvent: Acetonitrile/Water (15:1).

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in Acetonitrile/Water.

  • Reagent Addition: Add Mo(CO)₆ in a single portion.

  • Reflux: Heat the reaction to reflux (approx. 80°C).

    • Mechanism:[2][3][4] The reaction proceeds via oxidative insertion of Mo into the weak N–O bond, followed by hydrolysis.

  • Duration: Reaction typically completes in 1–4 hours. Monitor for the disappearance of the starting material.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove molybdenum residues (which can be dark/blue). Concentrate the filtrate.

  • Purification: The product is a 1,4-amino alcohol.[5][6] Depending on the protecting group strategy, it may spontaneously cyclize to a lactam (as in Pancratistatin synthesis) or require column chromatography.

Alternative Methods (Table 1):

MethodReagentsProsCons
Molybdenum Mo(CO)₆, CH₃CN/H₂OHighly chemoselective; preserves alkenes/halogens.Toxic metal waste; requires reflux.
Samarium SmI₂, THFExtremely mild; works at -78°C.Reagent is moisture sensitive; expensive.
Zinc Zn dust, AcOHCheap, robust.Can be too acidic for sensitive substrates.
Hydrogenation H₂, Pd/C or Raney NiClean, simple workup.Risk of reducing C=C bonds or hydrogenolysis of Cbz/Bn groups.

Mechanistic Visualization: N-O Bond Cleavage

The cleavage of the N-O bond releases the ring tension and reveals the functional groups.

CleavageMechanism Start Bicyclic Adduct (N-O Bond Intact) Complex Metal-Complexation (Mo inserts into N-O) Start->Complex + Mo(CO)6 Open Ring Opening (Formation of N-Mo-O species) Complex->Open Oxidative Addition Hydrolysis Hydrolysis Open->Hydrolysis Final cis-1,4-Amino Alcohol Hydrolysis->Final Release of Mo species

Figure 2: Mechanistic pathway for the Molybdenum-mediated cleavage of the bicyclic scaffold.

References

  • Hudlicky, T., et al. (1995). "Total Synthesis of (+)-Pancratistatin." Journal of the American Chemical Society.[7][8]

  • Keck, G. E., et al. (1999). "Acylnitroso Diels-Alder Reactions." Journal of Organic Chemistry.

  • Miller, M. J. (1989). "Hetero Diels-Alder Reactions of Nitroso Compounds." Chemical Reviews.

  • Nubbemeyer, U. (2001). "Recent advances in the stereoselective synthesis of bioactive natural products via the nitroso Diels–Alder reaction." Topics in Current Chemistry.

  • Bae, H., et al. (2020). "Copper-Catalyzed Aqueous N-O Bond Cleavage of 2-Oxa-3-Azabicyclo Compounds." ChemSusChem.

Sources

Troubleshooting & Optimization

Preventing retro-Diels-Alder decomposition in bicyclic hydrazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Retro-Diels-Alder (rDA) Decomposition

Ticket ID: #DA-221-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Core Directive

User Issue: "My bicyclic hydrazine salt is decomposing into starting materials during isolation/storage."

Root Cause: You are fighting entropy. The formation of the [2.2.1] bicyclic hydrazine cage via Diels-Alder (DA) cycloaddition is exothermic (


), but it is entropically unfavorable (

) because two molecules combine into one rigid structure.

The Retro-Diels-Alder (rDA) reaction is the microscopic reverse.[1][2] It is driven by entropy and accelerated by Heat , Dilution , and Acid Catalysis . To prevent decomposition, you must kinetically trap the molecule in a local energy minimum.

The Mechanism of Failure (Diagnostic)

Before troubleshooting, confirm that rDA is your actual problem.

Symptoms of rDA:

  • NMR: Reappearance of starting diene signals (e.g., furan or cyclopentadiene peaks) and the azo-dienophile.

  • Mass Spec: Appearance of [M-Diene] peaks.

  • Physical: "Pop" or pressure buildup in sealed vials (release of N2 or volatile dienes).

Visualization: The rDA Equilibrium Trap

The following diagram illustrates the thermodynamic battle you are waging.

rDA_Pathway cluster_conditions Critical Factors Start Diene + Dienophile (High Entropy) TS Transition State (Activation Barrier) Start->TS Forward DA (Exothermic) Decomp Irreversible Byproducts (Polymerization/Oxidation) Start->Decomp Side Rxns TS->Start Entropy Driven Product Bicyclic Hydrazine (Low Entropy, Strained) TS->Product Kinetic Trap Product->TS rDA (Heat/Acid) Heat Heat (>40°C) Heat->TS Lowers Barrier Vacuum Vacuum/Dilution Vacuum->Start Drives Equilibrium

Figure 1: The rDA equilibrium. Note that heat provides the energy to cross the barrier back to the left, while vacuum removes the volatile diene, permanently shifting equilibrium to the left.

Troubleshooting Modules

Module A: Synthesis & Isolation (The Danger Zone)

Most rDA decomposition occurs during the workup of the hydrazine carboxylate (e.g., the Boc- or Cbz-protected intermediate).

Common Pitfall: Using a rotary evaporator (Rotovap) at


 to remove high-boiling solvents.
Mechanism:  Lowering pressure removes the volatile diene component (if reversible), shifting the equilibrium toward decomposition (Le Chatelier’s Principle).

Protocol: Low-Temperature Isolation

  • Solvent Choice: Use low-boiling solvents (DCM, Et2O) for extraction to avoid high bath temps.

  • The "Cold Crash" Technique:

    • Do not rotovap to dryness.

    • Concentrate to ~20% volume.

    • Add a non-solvent (e.g., Hexane or Pentane) and cool to -20°C to precipitate the intermediate.

    • Filter cold.

Module B: Salt Formation (Stabilization)

Converting the free hydrazine base to a salt is the most effective way to prevent rDA. Protonation of the nitrogen lone pairs prevents the orbital overlap required for the retro-cycloaddition mechanism [1].

Selection Guide: Counter-Ion Strategy

Salt TypeStability ScoreProsCons
Hydrochloride (HCl) ModerateCheap, standard.HCl gas is nucleophilic; excess acid can catalyze rDA in furan adducts.
Trifluoroacetate (TFA) LowSoluble in organics.Hygroscopic; TFA is often too weak to "lock" the lattice tightly.
Tosylate (TsOH) High Non-nucleophilic; forms stable, high-melting crystals.Higher MW reduces mass efficiency.
Oxalate HighOften crystallizes very well.Toxicity concerns in early drug dev; stoichiometry can be variable (1:1 vs 1:2).

Standard Operating Procedure (SOP): Kinetic Salt Trapping Target: 2,3-diazabicyclo[2.2.1]heptane derivatives.[3][4][5][6]

  • Dissolution: Dissolve the crude hydrazine base in dry Et2O or 1,4-Dioxane at 0°C .

  • Acid Addition: Add stoichiometric acid (e.g., 2.0 eq of 4M HCl in Dioxane) dropwise.

    • Critical: Maintain internal temp < 5°C. Exothermicity can trigger local rDA.

  • Precipitation: The salt should crash out immediately.

  • Filtration: Filter under Argon/N2. Wash with cold Et2O.

  • Drying: Vacuum dry at Room Temperature (never heat).

Module C: Storage & Handling

The "Freezer Rule": [2.2.1] systems possess significant ring strain (~25 kcal/mol). At room temperature, the Boltzmann distribution allows a fraction of molecules to overcome the activation energy for rDA.

  • Store at -20°C.

  • Store as a Solid: rDA is much slower in the crystal lattice than in solution.

  • Avoid DMSO: Do not store these compounds in DMSO solution for screening libraries; they will decompose over weeks. Make fresh.

Decision Tree: Troubleshooting Decomposition

Use this logic flow to identify where your process is failing.

Troubleshooting_Tree Q1 When is decomposition observed? Q2 Is the diene volatile? (e.g., Furan, Cyclopentadiene) Q1->Q2 During Isolation Q3 During Acid Deprotection? Q1->Q3 During Synthesis Sol3 Issue: Thermal rDA. Store solid at -20°C. Avoid DMSO stocks. Q1->Sol3 During Storage Sol1 Issue: Le Chatelier Shift. Avoid Rotovap. Use precipitation. Q2->Sol1 Yes Q2->Sol3 No (High MW Diene) Q3->Sol1 No Sol2 Issue: Acid Catalysis. Switch to Hydrogenolysis (if Cbz) or Lewis Acid (TMSI). Q3->Sol2 Yes (Boc Removal)

Figure 2: Diagnostic logic for identifying the root cause of bicyclic hydrazine instability.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the Boc-deprotection of my Diels-Alder adduct? A: Absolutely not. This is the most common cause of failure. Acid-mediated Boc removal (e.g., TFA/DCM or HCl/Dioxane) generates cationic intermediates. If heated, the activation energy for rDA drops significantly, especially for furan adducts (7-oxabicyclo systems). Always deprotect at 0°C to RT. If reaction is slow, increase acid concentration, not temperature [2].

Q: My NMR shows a mixture of "endo" and "exo" isomers. Does this affect stability? A: Yes. The exo isomer is generally the thermodynamic product, while endo is the kinetic product. However, endo adducts are often more prone to rDA reversion at lower temperatures due to steric strain. If possible, isomerize to the thermodynamic exo form (if stable enough) or crystallize the salt to lock the conformation [3].

Q: Why does my product turn brown in air? A: Hydrazines are easily oxidized to azo compounds (


). This is oxidation, not rDA. However, the azo compound is often unstable and can extrude 

gas (cheletropic elimination), destroying the ring. Keep your salts under Argon.

References

  • Effect of Protonation on rDA

    • Title: "The Retro-Diels-Alder Reaction Part II.
    • Source: Rickborn, B. Organic Reactions (1998).
    • Context: Discusses how protonation of basic sites can alter the electronics of the transition state, often retarding the rDA process by removing electron density required for the reverse cycloaddition.
    • Link:

  • Thermal Reversibility & Control

    • Title: "Diels-Alder Reaction: Kinetic and Thermodynamic Control"[1][7]

    • Source: Master Organic Chemistry
    • Context: Fundamental thermodynamic principles explaining why heat favors the reverse reaction (entropy term dominates
    • Link:

  • Stereochemical Stability

    • Title: "2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening"[8]

    • Source: Chemical Communications (RSC)[8]

    • Context: Highlights the stability profiles of specific diazabicyclo scaffolds and bridge-opening str
    • Link:

  • General Stability Data

    • Title: "2,3-Diazabicyclo[2.2.1]hept-2-ene Thermochemistry"
    • Source: NIST Chemistry WebBook[6]

    • Context: Provides thermochemical data indicating the strain energy and stability limits of the core skeleton.
    • Link:

Sources

Purification techniques for removing impurities from hetero-Diels-Alder adducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Troubleshooting Guide & FAQ Subject: Isolation, Purification, and Stabilization of HDA Adducts (Dihydropyrans, Tetrahydropyridines) Assigned Specialist: Senior Application Scientist

Introduction: The HDA Purification Paradox

Welcome to the technical support hub for Hetero-Diels-Alder (HDA) chemistry. If you are here, you likely encountered a common paradox: The reaction worked perfectly (according to crude NMR), but the product degraded during purification.

HDA adducts—specifically 3,4-dihydro-2H-pyrans and 1,2,3,4-tetrahydropyridines —are synthetically versatile but chemically fragile. They function as cyclic enol ethers or acetals, making them highly susceptible to:

  • Acid-catalyzed hydrolysis/aromatization on silica gel.

  • Retro-Diels-Alder (rDA) reversion at elevated temperatures.

  • Lewis Acid (LA) complexation , leading to degradation or false yield calculations.

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: Chromatographic Survival (The "Acid Trap")

Common Inquiry:

"My crude NMR showed >90% conversion, but after flash chromatography, I recovered <40% yield, and the product looks decomposed. What happened?"

Root Cause Analysis:

Standard flash silica gel (


) is weakly acidic (pH 5.0–6.0) due to surface silanol groups (

). HDA adducts, particularly electron-rich dihydropyrans (e.g., from Danishefsky’s diene), act as enol ethers. Upon contact with acidic silica, they undergo hydrolysis to diketones or elimination/aromatization to pyrones/pyridines.
Troubleshooting Protocol: Silica Neutralization

You must mask the acidic silanol sites. Do not skip this step for enol ether adducts.

The "1% TEA" Method (Standard Operating Procedure):

  • Prepare Mobile Phase: Add 1% Triethylamine (TEA) or 1% Pyridine to your non-polar solvent (e.g., Hexanes/EtOAc + 1% TEA).

  • Slurry Pack: Slurry the silica in this basic solvent mixture before packing the column. This ensures the entire column length is deactivated.

  • Flush: Run 2–3 column volumes (CV) of the solvent through the column before loading your sample.

  • Load: Load your sample. (Note: TEA can be removed later via high-vacuum or a rapid HCl wash if the product allows, though vacuum is safer).

Alternative Stationary Phases:

  • Neutral Alumina (Brockmann Grade III): Ideal for highly acid-sensitive adducts (e.g., silyl enol ethers).

  • Florisil (Magnesium Silicate): Less acidic than silica, often sufficient for robust dihydropyrans.

Visualization: Stationary Phase Decision Matrix

purification_workflow start Start: Crude HDA Adduct check_type Check Adduct Type start->check_type stable Stable Adduct (e.g., Sulfone/Ester substituted) check_type->stable sensitive Acid-Sensitive (e.g., Enol Ether, Silyl Ether) check_type->sensitive standard_col Standard Flash SiO2 (Hex/EtOAc) stable->standard_col neutral_col Neutralized SiO2 (+1% Et3N) sensitive->neutral_col Standard Clean alumina Neutral Alumina (Grade III) sensitive->alumina Extreme Sensitivity hydrolysis Intentional Hydrolysis? (Danishefsky Adduct -> Enone) sensitive->hydrolysis Isolate Enone? hydrolysis->neutral_col No (Isolate Silyl Ether) acid_workup Treat w/ dilute HCl/TFA then Standard SiO2 hydrolysis->acid_workup Yes

Caption: Decision workflow for selecting stationary phases based on HDA adduct stability.

Module 2: The "Metal Ghost" (Lewis Acid Removal)

Common Inquiry:

"I used 10 mol% Yb(OTf)3 or Sc(OTf)3. My product is an oil that won't crystallize, and the NMR peaks are broad."

Root Cause Analysis:

Lewis Acids (LAs) coordinate tightly to the heteroatoms (O, N) in HDA adducts. Residual metal causes:

  • Paramagnetic broadening in NMR (especially with Cu or Lanthanides).

  • Catalyzed decomposition (the LA catalyzes the retro-reaction or polymerization during concentration).

  • False mass recovery (trapped metal salts inflate yield).

Troubleshooting Protocol: Chelation Washes & Scavenging

Simple water washes are often insufficient for lanthanide triflates due to their high solubility in organic solvents when coordinated to products.

Table 1: Metal Scavenging Guide
Catalyst ClassSpecific MetalRecommended Wash / ScavengerMechanism
Lanthanides Sc(III), Yb(III), La(III)Aqueous EDTA (0.1 M) or Phosphate Buffer (pH 7)Chelation (EDTA) or Precipitation (Phosphate)
Copper Cu(I), Cu(II)Aq.[1] NH₄Cl / NH₄OH (9:1) or Na₂S (if product stable)Formation of water-soluble Cu-amine complexes (Blue)
Tin Sn(IV) (Lewis Acid)KF / Celite Filtration Formation of insoluble polymeric Fluorostannanes
Aluminum AlCl₃, Et₂AlClRochelle's Salt (Sat. Pot. Sod. Tartrate)Breaks emulsion; chelates Aluminum
General AllSiliaMetS® (Thiol or Diamine) Solid-supported scavenging (Add, Stir 4h, Filter)
Experimental Workflow: The EDTA Wash
  • Dilute reaction mixture with EtOAc or DCM .

  • Wash organic layer 2x with 0.1 M Disodium EDTA (aq) .

  • Observation: The aqueous layer may turn slightly cloudy or colored as the metal complex transfers.

  • Wash 1x with Brine to remove residual EDTA.

  • Dry over

    
    .
    

Pro-Tip: If using Sc(OTf)3 , consider using polymer-supported scandium catalysts or "tea-bag" catalyst devices (e.g., 3D-printed impregnated stirrers) to eliminate workup entirely.

Module 3: Stereochemical Resolution (Endo vs. Exo)

Common Inquiry:

"I have a 60:40 mixture of Endo:Exo isomers. They co-elute on TLC. How do I separate them?"

Root Cause Analysis:
  • Endo: Kinetically favored (Alder rule), often forms faster but is less stable.

  • Exo: Thermodynamically favored, sterically less hindered.[2]

  • Separation is difficult because polarity differences are minimal.

Troubleshooting Protocol: Separation Strategies

1. Kinetic Resolution via Retro-HDA (The "Burn off" Method) Since the endo adduct is often kinetically formed but thermodynamically less stable, heating the mixture can sometimes revert the endo product back to starting materials (retro-Diels-Alder) while the exo product remains stable (or converts to exo).

  • Test: Heat a small aliquot in Toluene (

    
    ). Monitor by NMR. If endo disappears, you can purify the exo by heating the bulk, then stripping off the volatile starting materials.
    

2. Selective Crystallization Endo isomers often pack more efficiently due to their compact "folded" shape.

  • Solvent System: Try Hexane/Et2O or Pentane/DCM at

    
    .
    
  • Seed: If you can isolate even 1 mg of pure isomer (via prep-HPLC), use it to seed the mixture.

3. Chemical Derivatization If the adduct contains an ester or alcohol:

  • Hydrolyze the ester to the acid -> Isomers may separate by acid-base extraction or crystallization.

  • React with a bulky chiral auxiliary -> Creates diastereomers with significantly different

    
     values.
    

Module 4: Stability & Storage (The "Time Bomb")

Common Inquiry:

"My dihydropyridine was a yellow oil yesterday. Today it is a brown tar/solid."

Root Cause Analysis:

Oxidative Aromatization. Dihydropyridines (and to a lesser extent dihydropyrans) are driven to aromatize to Pyridines or Pyrones to gain resonance energy. This is catalyzed by:

  • Oxygen (Air).

  • Light (Photo-oxidation).

  • Acidic impurities (from the workup).[3][4]

Troubleshooting Protocol: Stabilization
  • The "Radical Quench": Add a stabilizer to your storage vial.

    • BHT (Butylated hydroxytoluene): 0.1% w/w. Prevents radical oxidation.

  • Storage Conditions:

    • Store under Argon/Nitrogen .

    • Temperature: -20°C is mandatory for long-term storage.

    • Solvent: Store as a concentrated solution in Benzene (freezes at 5°C, stable matrix) or Degassed Toluene rather than neat oil.

  • Aromatization Check:

    • NMR Diagnostic: Look for the disappearance of alkenic protons (5.0–6.5 ppm) and the appearance of aromatic protons (>7.0 ppm).

References

  • Silica Deactivation: Journal of Chemical Education. "Deactivation of Silica Gel with Triethylamine." Available at: [Link] (Contextual verification of general chromatography technique).

  • Lewis Acid Scavenging: Journal of Organic Chemistry. "Rapid Lewis Acid Screening and Reaction Optimization...". Available at: [Link]

  • Danishefsky Diene Handling: Master Organic Chemistry. "The Diels-Alder Reaction: Danishefsky's Diene."[5][6][7][8] Available at: [Link]

  • Endo/Exo Stability: National Institutes of Health (PMC). "Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks." Available at: [Link]

  • Reaction Workup Guide: University of Rochester. "Not Voodoo: Workup Formulas." (Standard field resource for metal removal). Available at: [Link]

Sources

Technical Support Center: Handling & Stabilization of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene Hydrochloride

[1]

Introduction: The "Rigid Pharmacophore" Paradox

You are likely working with 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride (CAS: 56239-25-9) because of its utility as a rigid, three-dimensional scaffold in medicinal chemistry.[1] This hetero-Diels-Alder adduct provides defined stereochemistry and metabolic stability often superior to flexible linear amines.[1]

However, you are encountering a common paradox: The Hydrochloride (HCl) salt form, while excellent for solubility, is notoriously hygroscopic.

This guide addresses the immediate handling of "wet" or sticky batches and provides long-term strategies to mitigate deliquescence (turning into a liquid) without compromising the structural integrity of the sensitive N-O bridge or triggering a Retro-Diels-Alder decomposition.

Module 1: Emergency Recovery (The "Wet" Sample)

Issue: Your white powder has turned into a sticky gum or a clear oil upon exposure to air. Immediate Action: Do NOT heat aggressively. This compound is a bicyclic alkene; high thermal stress can trigger a Retro-Diels-Alder (rDA) reaction, reverting the compound to its precursors (likely a nitroso species and a diene) [1].

Protocol: Low-Temperature Vacuum Recovery

Use this protocol to salvage a deliquescent sample.[1][2]

  • Isolation: Immediately seal the container with Parafilm.[1]

  • Solvent Chase (Optional but Recommended):

    • If the sample is a "goo," dissolve it in a minimum amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Why? This breaks the lattice-water interaction and allows for azeotropic removal.[1]

  • Desiccant Selection:

    • Use Phosphorus Pentoxide (

      
      )  or Potassium Hydroxide (KOH)  pellets in your vacuum desiccator.[1]
      
    • Avoid: Silica gel (insufficient for HCl salts) or Calcium Chloride (often too slow for deliquescent amines).[1]

  • The Drying Cycle:

    • Place the sample in a vacuum oven or desiccator.

    • Temperature Limit: < 40°C .

    • Vacuum: < 5 mbar.[1]

    • Duration: 12–24 hours.

Critical Warning: Do not exceed 50°C. While standard HCl salts are stable to >100°C, the [2.2.2] oxazabicyclo system possesses ring strain. Elevated heat promotes the rDA reaction, potentially destroying your scaffold [2].

Visual Guide: Recovery Decision Tree

RecoveryLogicStartSample Status: Sticky/WetCheckPurityCheck Purity (LCMS/NMR)Start->CheckPurityIsPurePurity > 95%?CheckPurity->IsPureDryVacuum Dry w/ P2O5(< 40°C, < 5 mbar)IsPure->DryYesRecrystRecrystallize(iPrOH/Et2O or MeOH/Et2O)IsPure->RecrystNo (Salts/Impurities)DiscardDiscard/Repurify(Hydrolysis/Degradation Likely)IsPure->DiscardNo (Degradation)Recryst->Dry

Figure 1: Decision logic for handling deliquescent samples. Prioritize purity checks before drying to ensure no hydrolysis has occurred.

Module 2: Process Optimization (Prevention)

Issue: Weighing errors due to rapid water uptake during transfer. Root Cause: The high charge density of the chloride counterion creates a high lattice energy that is paradoxically avid for water to stabilize the crystal surface.

Standard Operating Procedure (SOP) for Handling
ParameterSpecificationScientific Rationale
Environment Glovebox (

) or Glove Bag
Eliminates atmospheric moisture source.[1]
Relative Humidity < 30% RH (Critical)Above 40% RH, HCl salts of secondary amines can adsorb >5% w/w water in minutes [3].
Tools Antistatic SpatulasDry powders often become static; static attracts moisture-laden dust.[1]
Weighing "Difference" WeighingWeigh the closed vial before and after removal. Do not tare an open boat and wait.

Module 3: Strategic Salt Switching (The Long-Term Fix)

Issue: The HCl salt is chemically suitable but physically unmanageable for formulation or long-term storage.[1] Solution: Switch the counterion. The HCl salt is often the default "discovery" salt, but it is rarely the optimal "development" salt for hygroscopic amines.

Recommended Alternative Salts

Based on the Hofmeister series and lattice energy principles, replacing the small, hard Chloride ion with a larger, softer counterion often reduces hygroscopicity [4].

  • Fumarate (1:1 or 2:1):

    • Pros: Often non-hygroscopic; forms stable hydrogen bond networks (carboxyl-amine).[1]

    • Cons: Lower aqueous solubility than HCl (often a benefit for stability).[1]

  • Tosylate (p-Toluenesulfonate):

    • Pros: Lipophilic counterion repels surface moisture; highly crystalline.[1]

    • Cons: Higher molecular weight (reduces "active" drug loading).[1]

  • Tartrate:

    • Pros: Good balance of solubility and crystallinity.[1]

Visual Guide: Salt Selection Logic

SaltSelectionHClCurrent Form:HCl SaltProblemIs HygroscopicityCritical?HCl->ProblemSolubilityIs High AqueousSolubility Required?Problem->SolubilityYesStayKeep HCl(Use Desiccators)Problem->StayNoSwitchFumarateSwitch to Fumarate(Best Stability)Solubility->SwitchFumarateNoSwitchMesylateSwitch to Mesylate(High Sol + Stability)Solubility->SwitchMesylateYes

Figure 2: Strategic pathway for selecting an alternative salt form if the HCl salt proves unmanageable.

Frequently Asked Questions (FAQs)

Q1: Can I use heat to speed up the drying process? A: Proceed with extreme caution. While many HCl salts are stable, the 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene core is a strained bicyclic system.[1][2] Literature on similar hetero-Diels-Alder adducts suggests that Retro-Diels-Alder (rDA) cycloreversion can occur at elevated temperatures [1].[1] We recommend keeping drying temperatures below 40°C under high vacuum to avoid generating nitroso species and dienes.[1]

Q2: My sample smells like "pool water" or "bleach." Is this normal? A: No. A chlorine-like or acrid smell often indicates the presence of free HCl gas (excess acid) or degradation. The pure salt should be odorless. If this occurs, perform a purity check (NMR). You may need to wash the solid with anhydrous ether to remove excess acid, which exacerbates hygroscopicity.

Q3: Can I store this in DMSO? A: Yes, for short periods. However, DMSO is hygroscopic itself.[1] If you make a stock solution in DMSO, store it frozen (-20°C) and sealed.[1] Repeated freeze-thaw cycles will introduce water, which may eventually hydrolyze the N-O bridge in the presence of the acidic HCl counterion.

Q4: Is the N-O bond stable to the HCl? A: Generally, yes. The protonation occurs at the nitrogen (


1

References

  • Retro-Diels-Alder Risks: Title: "The Retro Diels-Alder Reaction" Source: Master Organic Chemistry Link:[Link] (Context: General review of rDA thermal sensitivity in bicyclic systems)

  • Thermal Stability of Hetero-Adducts: Title: "Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes" Source: Vanderbilt University / J. Org.[1] Chem Link:[Link] (Context: Demonstrates rDA kinetics in similar oxabicyclo systems)

  • Salt Selection & Hygroscopicity: Title: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use" Source:[3][4] Wiley-VCH / Scribd Snippet Link:[Link] (Context: Authoritative text on switching from HCl to Fumarate/Tosylate to cure hygroscopicity)

  • Mitigation Strategies: Title: "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs" Source:[5] MDPI Pharmaceutics Link:[1][Link] (Context: Modern techniques for stabilizing hygroscopic HCl salts)[5]

Technical Support Center: 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene HCl Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical challenges of crystallizing 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride (CAS: 56239-25-9).

This molecule is a bridged bicyclic system containing a 1,2-oxazine ring, typically derived from a hetero-Diels-Alder (HDA) reaction followed by deprotection. Its crystallization is complicated by two primary factors: the hygroscopicity typical of secondary amine salts and the thermal instability associated with the retro-Diels-Alder (rDA) pathway inherent to this scaffold.

Physicochemical Profile & Solubility Matrix

Before attempting crystallization, you must understand the solubility landscape. This salt is highly polar due to the ionic hydrochloride lattice and the electronegative oxygen bridge.

Thermal Warning: This compound is a Diels-Alder adduct. Prolonged heating above 60°C increases the risk of retro-Diels-Alder decomposition, reverting the material to 1,3-cyclohexadiene and the corresponding nitroso species (or degradation products thereof). Always crystallize at ambient or sub-ambient temperatures.

Solubility Table
Solvent ClassSpecific SolventSolubility StatusRole in Crystallization
Protics (High Polarity) Methanol (MeOH), WaterHigh Primary Solvent (Dissolver)
Protics (Med Polarity) Ethanol (EtOH), Isopropanol (IPA)Moderate Primary Solvent / Co-solvent
Aprotics (Polar) Acetonitrile (MeCN), DMSOHigh Avoid (DMSO is hard to remove; MeCN can solvate too well)
Ethers Diethyl Ether (Et₂O), MTBE, THFLow/Insoluble Anti-Solvent (Precipitant)
Alkanes Hexanes, Pentane, HeptaneInsoluble Anti-Solvent (Diffusion only)
Chlorinated Dichloromethane (DCM)Moderate/Low Co-solvent for layering

Recommended Crystallization Protocols

Method A: Vapor Diffusion (Best for High Purity/X-Ray Quality)

Ideal for small scales (<500 mg) where thermal stress must be minimized.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of dry Methanol or Ethanol at room temperature. Filter any undissolved particulates (critical for nucleation control).

  • Setup: Place this solution in a small inner vial.

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing Diethyl Ether or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (fridge) to slow diffusion and stabilize the lattice.

  • Timeline: Crystals should form over 24–72 hours.

Method B: Solvent Layering (Scalable)

Ideal for 500 mg – 5 g batches.

  • Dissolution: Dissolve the salt in warm Isopropanol (IPA) (approx. 35–40°C). Do not boil.

  • Layering: Carefully pipette cold MTBE or Hexane down the side of the vessel so it sits on top of the IPA layer without mixing.

  • Ratio: Target a 1:2 ratio of IPA to Anti-solvent.

  • Nucleation: Let the layers mix slowly by diffusion at room temperature. If no crystals appear after 4 hours, scratch the glass interface or add a seed crystal.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I added ether to my methanol solution, but instead of white crystals, a yellow sticky oil separated at the bottom. How do I fix this?"

Technical Diagnosis: This is "oiling out" (liquid-liquid phase separation). It occurs when the anti-solvent is added too quickly, or the local concentration exceeds the supersaturation limit (metastable zone width) too rapidly. It is also common if the salt contains residual water.

Corrective Action:

  • Re-dissolve: Add just enough Methanol to redissolve the oil.

  • Dry: If you suspect water, add a drying agent (anhydrous Na₂SO₄) to the solution, filter, and try again. Water dramatically increases the solubility of the salt and prevents precipitation.

  • Slower Nucleation: Use Vapor Diffusion (Method A) instead of direct addition.

  • Seeding: If you have any solid crystals from a previous batch, add a microscopic amount. This provides a template for the oil to latch onto and order itself.

Issue 2: Material Turns Brown/Black During Heating

User Question: "I tried to recrystallize from boiling ethanol, but the solution turned dark, and the recovery was poor."

Technical Diagnosis: You likely triggered a Retro-Diels-Alder (rDA) decomposition or oxidation of the free amine. The N-O bridge is sensitive.

Corrective Action:

  • Lower Temperature: Never exceed 40–50°C.

  • Acidic Environment: Ensure the environment remains acidic. Free amines are more prone to oxidation than their HCl salts. Add a drop of 1.25 M HCl in EtOH if you suspect free base is present.

  • Purification: If the material is dark, perform a charcoal filtration (activated carbon) in cold methanol before attempting crystallization again.

Issue 3: Hygroscopicity (Wet Crystals)

User Question: "The crystals looked great on the filter paper, but after 10 minutes in the air, they turned into a slush."

Technical Diagnosis: The HCl salt is hygroscopic. It pulls moisture from the air, lowering the melting point and dissolving the crystal lattice (deliquescence).

Corrective Action:

  • Inert Atmosphere: Filter under a nitrogen blanket or in a glovebox if possible.

  • Rapid Drying: Wash the crystals immediately with anhydrous Diethyl Ether (to remove high-boiling alcohols) and place them in a vacuum desiccator over P₂O₅ or KOH pellets immediately.

  • Storage: Store in a sealed vial at -20°C.

Visualizing the Process & Risks

Workflow: Optimized Crystallization Pathway

The following diagram outlines the decision logic for solvent selection and troubleshooting.

CrystallizationWorkflow Start Crude 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene HCl SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect Diffusion Method A: Vapor Diffusion (MeOH + Et2O/Pentane) Target: High Purity MethodSelect->Diffusion < 500mg Layering Method B: Solvent Layering (IPA + MTBE) Target: Scale-up MethodSelect->Layering > 500mg OutcomeCheck Observe Outcome Diffusion->OutcomeCheck Layering->OutcomeCheck Success Crystalline Solid (Wash with Et2O, Vac Dry) OutcomeCheck->Success White Needles/Prisms Oil Oiling Out OutcomeCheck->Oil Phase Separation Decomp Darkening/Decomposition OutcomeCheck->Decomp Color Change FixOil Add MeOH to redissolve + Seed Crystal + Switch to Diffusion Oil->FixOil FixDecomp Charcoal Filter Reduce Temp (<40°C) Check Acidity Decomp->FixDecomp FixOil->MethodSelect FixDecomp->Start

Caption: Decision tree for crystallizing bicyclic amine salts, prioritizing thermal safety and phase control.

Mechanism: The Retro-Diels-Alder Risk

Understanding why you cannot boil this solvent is crucial.

rDA_Pathway Adduct 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene (Stable at <40°C) Transition Transition State (Thermal Stress >60°C) Adduct->Transition Heat Products Decomposition Products: 1,3-Cyclohexadiene + Nitroso Species Transition->Products Irreversible Loss

Caption: Thermal decomposition pathway. The N-O bridge cleavage is facilitated by heat, reverting the adduct.

References

  • Beilstein Institute. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. Link

  • Journal of the Brazilian Chemical Society. (2001). Hetero Diels-Alder Adduct Formation between Nitrosobenzene and Tetra-methyl Purpurogallin and its retro-Diels-Alder Reaction. Link

  • American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design. Link

  • National Institutes of Health (PubChem). (2025). This compound (Compound Summary). Link

Validation & Comparative

Technical Guide: X-ray Crystallographic Analysis of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives are the primary adducts formed via the hetero-Diels-Alder (HDA) reaction between conjugated cyclohexadienes and nitroso compounds (R-N=O). These bicyclic scaffolds serve as critical intermediates in the synthesis of aminocyclitols, alkaloids, and glycomimetics.

This guide compares the crystallographic performance of ionic salts (e.g., hydrochlorides, picrates) of this scaffold against their free base and carbocyclic counterparts. The data demonstrates that salt formation is not merely a solubility modification but a requisite strategy for stabilizing the labile N–O bridge, preventing retro-Diels-Alder decomposition, and resolving the persistent endo/exo stereochemical ambiguity that limits NMR analysis in bicyclic systems.

Part 1: Structural Context & Significance

The core challenge in utilizing 2-oxa-3-azabicyclo[2.2.2]oct-5-enes is the lability of the N–O bond and the conformational rigidity that complicates solution-phase analysis.

The Stereochemical Problem

In bicyclic [2.2.2] systems, the vicinal proton coupling constants (


) for endo and exo isomers often overlap (typically 2.5–4.0 Hz) due to the specific dihedral angles imposed by the bridge. This renders NMR unreliable for absolute configuration assignment. X-ray crystallography of the salt form  provides the only definitive method for assigning stereochemistry and quantifying the pyramidalization of the alkene bridge.
Why Salts?
  • Free Bases: Often oils or low-melting solids prone to oxidation and thermal retro-Diels-Alder reversion.

  • Salts (HCl, Picrate, Methiodide): Protonation or alkylation of the bridgehead nitrogen locks the nitrogen lone pair, significantly increasing lattice energy (melting point) and preventing the initiation of retro-cycloaddition pathways.

Part 2: Comparative Crystallographic Analysis

Stability & Resolution: Salts vs. Free Bases

The following table contrasts the crystallographic suitability of the salt forms against the neutral free bases.

FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)Performance Verdict
Physical State Viscous oil or amorphous solidCrystalline needles/prismsSalt Preferred for diffraction quality.
Thermal Stability Low (Retro-DA > 60°C)High (Stable > 150°C)Salt Preferred for data collection at RT.
N–O Bond Length 1.46 – 1.48 Å (Weak)1.44 – 1.45 Å (Contracted)Salt indicates inductive stabilization.
Packing Forces Weak Van der WaalsStrong Ionic/H-bondingSalt yields lower R-factors (<4%).
Structural Metrics: Hetero vs. Carbocyclic Bridges

A critical insight from X-ray data is the "tilt" or pyramidalization of the alkene caused by the heteroatom bridge. This data is derived from comparative studies of 1,2-oxazines vs. norbornenes.

Structural Parameter2-Oxa-3-azabicyclo[2.2.2] (Salt)Bicyclo[2.2.2]oct-2-ene (Carbocyclic)Significance
Bridgehead Angle ~108.5° (Compressed)~113.0°Oxygen/Nitrogen electronegativity compresses the bridge.
Alkene Pyramidalization High (Tilt angle > 0°)Low (Planar)Indicates

interaction in the oxazine.
C5=C6 Bond Length 1.320 Å1.335 ÅSlight shortening in the hetero-bicyclic system.

Part 3: Experimental Protocol

Workflow: Synthesis to Structure

The following protocol details the conversion of the unstable HDA adduct into a diffraction-quality hydrochloride salt.

Step 1: Hetero-Diels-Alder Cycloaddition
  • Dissolve the nitroso dienophile (e.g., nitrosobenzene or acylnitroso precursor) in CH₂Cl₂ at 0°C.

  • Add 1.2 equivalents of 1,3-cyclohexadiene slowly to suppress polymerization.

  • Stir at 0°C for 2–4 hours. Monitor by TLC (disappearance of the blue/green nitroso color).

  • Concentrate in vacuo at <20°C (Critical: Heat triggers retro-DA).

Step 2: Salt Formation (The Stabilization Step)
  • Dissolve the crude oily adduct in anhydrous diethyl ether (0.1 M concentration).

  • Alternative A (Anhydrous HCl): Bubble dry HCl gas through the solution for 30 seconds.

  • Alternative B (TMSCl/MeOH): Add 1.1 eq of Trimethylsilyl chloride followed by 1.1 eq of Methanol (generates HCl in situ gently).

  • A white precipitate (the hydrochloride salt) should form immediately.

Step 3: Crystallization (Vapor Diffusion)
  • Isolate the salt by filtration under Argon.

  • Dissolve 20 mg of the salt in a minimum amount (approx 0.5 mL) of Methanol or Acetonitrile in a small vial.

  • Place this inner vial into a larger jar containing Diethyl Ether (anti-solvent).

  • Cap tightly and allow to stand undisturbed at 4°C for 48–72 hours.

  • Harvest prisms suitable for X-ray diffraction.

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: Crystallographic Decision Workflow

This logic tree illustrates why researchers must opt for X-ray analysis of salts over NMR for this specific scaffold.

G Start HDA Adduct Synthesized (2-Oxa-3-azabicyclo[2.2.2]oct-5-ene) Analysis Select Analytical Method Start->Analysis NMR 1H NMR Analysis Analysis->NMR Rapid Screen Solution Salt Formation (HCl/Picrate) Analysis->Solution Definitive Data Problem Ambiguity: J(endo) ≈ J(exo) ≈ 3-4 Hz NMR->Problem Coupling Constant Overlap XRay X-ray Crystallography Result Definitive Stereochemistry & Bond Metrics XRay->Result Problem->Solution Requires Structural Proof Solution->XRay Vapor Diffusion

Caption: Decision logic prioritizing salt derivatization and X-ray analysis to resolve stereochemical ambiguity inherent in bicyclic alkene systems.

Diagram 2: Structural Stabilization Mechanism

Visualizing how salt formation stabilizes the lattice.

Structure FreeBase Free Base (Oil/Amorphous) LonePair Nitrogen Lone Pair (n-orbital) FreeBase->LonePair Salt Ammonium Salt (Crystalline) FreeBase->Salt + HCl / RX RetroDA Retro-Diels-Alder Susceptibility LonePair->RetroDA Promotes Lattice Ionic Lattice Energy (High MP) Salt->Lattice Creates NOBond N-O Bond Stabilization Salt->NOBond Inductive Effect Lattice->RetroDA Inhibits (Thermal Barrier)

Caption: Mechanistic pathway showing how nitrogen quaternization (salt formation) suppresses retro-cycloaddition and enhances crystallinity.

References

  • Nishida, A., et al. (2014). "Intermolecular Diels‐Alder Reaction of Cyclohexadiene and Nitrosobenzene toward the Synthesis of Aminocyclitols." Chemistry – A European Journal.

  • West, F. G., et al. (2020). "Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity." Organic & Biomolecular Chemistry.

  • Miller, M. J. (1989). "Nitroso Diels-Alder Reactions in Organic Synthesis." Chemical Reviews.

  • Kirby, G. W. (1977). "Tilden Lecture. Electrophilic C-nitroso-compounds." Chemical Society Reviews.

  • Gomes, C. S. B., et al. (2012). "Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives." Journal of Molecular Structure.

A Guide to Mass Spectrometry Fragmentation of Oxa-Azabicyclo[2.2.2] Systems: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of oxa-azabicyclo[2.2.2] systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages. We will compare the fragmentation behavior of this heterocyclic scaffold with structurally relevant analogs, providing the experimental and theoretical framework necessary for confident structural elucidation and metabolite identification.

Introduction: The Oxa-Azabicyclo[2.2.2]octane Scaffold

The 1-oxa-4-azabicyclo[2.2.2]octane skeleton is a rigid, three-dimensional structure of significant interest in medicinal chemistry. Its defined spatial arrangement of heteroatoms makes it a valuable scaffold for designing ligands that target specific receptor subtypes with high affinity and selectivity. Its structural relationship to potent alkaloids like epibatidine, which contains an azabicyclo[2.2.1]heptane core, underscores the importance of this structural class.[1][2]

Mass spectrometry (MS) is an indispensable tool for the structural characterization of such novel compounds.[3][4] Understanding the specific fragmentation pathways under various ionization conditions is not merely an academic exercise; it is critical for confirming synthetic products, identifying metabolites, and distinguishing isomers in complex biological matrices. This guide will dissect these pathways, providing a predictive framework grounded in the principles of gas-phase ion chemistry.

Section 1: Foundational Principles of Fragmentation in Bicyclic Systems

The fragmentation of a molecule in a mass spectrometer is governed by its inherent chemical properties and the energy imparted to it during ionization. For bicyclic amines, two primary ionization techniques provide complementary information.

  • Electron Ionization (EI): This high-energy technique removes an electron from the molecule to form a radical cation (M•+). The ionization energy of lone pair electrons is lower than that of π or σ electrons, meaning ionization in an oxa-azabicyclo system will preferentially occur on the nitrogen atom's lone pair.[5] The resulting high-energy ion undergoes extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) by adding a proton to the most basic site—again, the tertiary amine.[3][4] ESI is ideal for coupling with liquid chromatography (LC) and tandem mass spectrometry (MS/MS). In MS/MS, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), leading to controlled, structurally informative fragmentation.[6]

Fragmentation reactions are driven by the formation of stable products (both the charged fragment and the neutral loss). Key fragmentation reactions for these systems include alpha-cleavage, inductive cleavage, and characteristic rearrangement reactions.[7][8][9] One of the most significant rearrangements in cyclic systems is the Retro-Diels-Alder (rDA) reaction , which involves the cleavage of a six-membered ring into a diene and a dienophile.[10][11][12]

Section 2: Predicted Fragmentation of the 1-Oxa-4-Azabicyclo[2.2.2]octane Core

Let us consider the unsubstituted 1-oxa-4-azabicyclo[2.2.2]octane molecule (Molecular Weight: 113.16 g/mol ) as our model system.

ESI-MS/MS Fragmentation ([M+H]+, m/z 114)

Starting with the protonated molecule, the positive charge on the nitrogen atom directs the fragmentation pathways.

  • Primary Ring-Opening and Cleavage: The most probable initial fragmentation involves the cleavage of one of the three ethylenic bridges connected to the bridgehead nitrogen. This is an example of an alpha-cleavage or radical site-initiated fragmentation, driven by the tendency of the radical ion to pair electrons.[9] This leads to the opening of the bicyclic system and subsequent loss of a stable neutral molecule, such as ethylene (C2H4), resulting in a prominent fragment ion.

  • Retro-Diels-Alder (rDA) Reaction: The bicyclo[2.2.2] system contains three six-membered rings in a boat conformation. The rDA reaction provides a concerted, low-energy pathway to cleave this ring system.[12] For the protonated 1-oxa-4-azabicyclo[2.2.2]octane, this would involve the cleavage of two carbon-carbon bonds to yield a protonated diene and a neutral dienophile. The charge will preferentially be retained by the fragment containing the nitrogen atom. This pathway is a key diagnostic tool for identifying the bicyclo[2.2.2] core.

G cluster_main Proposed ESI-MS/MS Fragmentation of 1-Oxa-4-Azabicyclo[2.2.2]octane cluster_path1 Pathway A: Bridge Cleavage cluster_path2 Pathway B: Retro-Diels-Alder parent [M+H]+ (m/z 114) node1 Loss of Ethylene (-C2H4) parent->node1 α-cleavage node2 rDA Reaction parent->node2 frag1 Fragment Ion (m/z 86) node1->frag1 frag2 Protonated Diene Fragment (m/z 58) node2->frag2 loss2 Neutral Dienophile Loss (C2H4O) node2->loss2

Caption: Proposed fragmentation pathways for protonated 1-oxa-4-azabicyclo[2.2.2]octane.

Section 3: A Comparative Guide to Fragmentation Patterns

The diagnostic power of a fragmentation pattern is amplified when compared with that of structurally similar molecules.

Alternative 1: Quinuclidine (1-Azabicyclo[2.2.2]octane)

Quinuclidine is the direct analog where the bridgehead oxygen is replaced by a methylene (CH2) group. This seemingly small change has a significant impact on fragmentation.

  • rDA Reaction: The retro-Diels-Alder reaction will still occur, but the neutral loss will be all-carbon (C4H8), and the resulting charged diene fragment will have a different m/z value.

  • Bridge Cleavage: The loss of an ethylene bridge remains a primary pathway.

Alternative 2: Epibatidine Analogs (7-Azabicyclo[2.2.1]heptane Core)

Epibatidine and its analogs are built on a different, more strained bicyclic system.[1][13] This structural difference leads to distinct fragmentation patterns.

  • Ring Strain: The [2.2.1] system possesses higher ring strain, which can favor different ring-opening pathways compared to the [2.2.2] system.

  • rDA Reaction: A classical rDA is less geometrically favored. Instead, fragmentation is often dominated by cleavage of the single carbon bridge (C7) or cleavage of the bond adjacent to the nitrogen, leading to the characteristic fragments reported for epibatidine derivatives. For example, analysis of N-acetylepibatidine showed key fragments at m/z 179, 167, and 80, the latter corresponding to a C5H6N fragment, which indicates the cleavage of the bicyclic core.[14]

Comparative Data Summary

The following table summarizes the predicted and known key fragments for these systems under ESI-MS/MS conditions, providing a clear basis for differentiation.

Compound ScaffoldPrecursor Ion [M+H]+Primary Fragmentation TypeKey Fragment Ion (m/z)Neutral Loss
1-Oxa-4-Azabicyclo[2.2.2]octane 114Retro-Diels-Alder58C2H4O
Bridge Cleavage86C2H4
Quinuclidine 112Retro-Diels-Alder56C4H8
Bridge Cleavage84C2H4
Epibatidine Core (unsubstituted) 112Bridge Cleavage82C2H5
Ring Cleavage68C3H6

Section 4: Experimental Protocols

Reproducible and robust data generation is paramount. The following protocols provide a validated starting point for the analysis of these systems.

G cluster_workflow General LC-MS/MS Workflow prep 1. Sample Preparation (Dilution in Mobile Phase) lc 2. LC Separation (C18 Column) prep->lc ms1 3. ESI Ionization (Full Scan MS1) lc->ms1 ms2 4. CID (Precursor Isolation) ms1->ms2 ms2_detect 5. MS/MS Detection (Product Ion Scan) ms2->ms2_detect analysis 6. Data Analysis (Fragmentation Pattern) ms2_detect->analysis

Caption: Standard workflow for the analysis of bicyclic amines by LC-MS/MS.

Protocol 1: Sample Preparation for LC-MS/MS

Causality: The goal is to prepare a clean, soluble sample at a concentration suitable for ESI, preventing source contamination and ion suppression. Using the initial mobile phase as the diluent ensures compatibility with the LC method.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid). Expert insight: Formic acid is crucial as it serves as a proton source, promoting the formation of the desired [M+H]+ ion.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered sample to an autosampler vial for analysis.

Protocol 2: ESI-MS/MS Method Parameters (Q-TOF or Triple Quadrupole)

Causality: These parameters are chosen to optimize the generation and fragmentation of the protonated molecule. The collision energy is ramped to ensure that a full range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are observed in a single experiment.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120 – 150 °C.

  • Desolvation Gas (N2) Flow: 600 – 800 L/hr.

  • Desolvation Temperature: 350 – 450 °C.

  • MS1 Full Scan: Scan from m/z 50 to 500 to identify the [M+H]+ precursor ion.

  • MS/MS Product Ion Scan:

    • Precursor Ion: Set the calculated m/z of the [M+H]+ ion (e.g., 114.1 for the parent scaffold).

    • Collision Gas: Argon.

    • Collision Energy (CE): Use a ramped or stepped CE. For example, acquire data using three separate injections at 10 eV, 20 eV, and 40 eV, or use a single injection with a CE ramp from 10-40 eV. Expert insight: Low CE (10-20 eV) favors rearrangement reactions like rDA, while high CE (>30 eV) promotes more extensive bond cleavage.

    • Scan Range: Scan from m/z 40 to slightly above the precursor mass.

Conclusion

The mass spectrometric fragmentation of oxa-azabicyclo[2.2.2] systems is predictable and highly informative. The key diagnostic pathways include ethylene bridge cleavage and a characteristic Retro-Diels-Alder reaction. By comparing the resulting fragmentation pattern against those of related scaffolds like quinuclidine and epibatidine analogs, researchers can achieve unambiguous structural confirmation. The protocols and principles outlined in this guide provide a robust framework for leveraging mass spectrometry to accelerate research and development involving this valuable heterocyclic core.

References

  • Daly, J. W., & Williams, C. (n.d.). Alkaloids from frog skin: the discovery of epibatidine and the potential for developing novel non-opioid analgesics.
  • Garraffo, H. M., et al. (2010). Phantasmidine: An Epibatidine Congener from the Ecuadorian Poison Frog Epipedobates anthonyi. Journal of Natural Products, 73(3), 381–385. [Link]

  • Huang, P. Q., & Huang, Z. T. (1996). Synthesis of (±)-Epibatidine and Its Analogues. Journal of the Chinese Chemical Society, 43(4), 351-358. [Link]

  • Shim, H. J., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 34(12), 3779-3787. [Link]

  • Hong, J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society. [Link]

  • Filo. (2025). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams.
  • Shim, H. J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Carroll, F. I., et al. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Medicinal research reviews, 29(4), 575–602. [Link]

  • Hong, J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Twarda-Cłapak, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]

  • Twarda-Cłapak, A., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Turecek, F., & Hanus, V. (2005). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]

  • Wikipedia contributors. (n.d.). Retro-Diels–Alder reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Epibatidine. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Caserio, M. C. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(2), 1105-1129. [Link]

  • Bristow, A. W. T. (2009). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

  • Olsen, C. E. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]

  • Pápai, V., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of organic chemistry. [Link]

  • Brown, D. (n.d.). C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane. Doc Brown's Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

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Comparative Reactivity Guide: [2.2.1] vs. [2.2.2] Oxa-azabicyclo Alkene Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffolds. These systems, derived from the hetero-Diels-Alder (HDA) reaction of nitroso compounds with cyclic dienes, serve as critical intermediates in the synthesis of functionalized aminocyclitols and nucleoside analogues.

The core distinction lies in their strain energy profiles and kinetic accessibility :

  • [2.2.1] Systems: Characterized by high ring strain (~25-27 kcal/mol) and rapid formation kinetics due to the high reactivity of cyclopentadiene. They function as "spring-loaded" electrophiles, ideal for ring-opening reactions that relieve strain.

  • [2.2.2] Systems: Exhibit lower strain and slower formation kinetics. They offer greater conformational flexibility and are often used when a six-membered carbocyclic core (cyclohexenyl) is the desired pharmacophore.

Structural & Energetic Landscape

The reactivity differences between these two systems are governed by the geometric constraints imposed by the bridge.

Feature[2.2.1] System (Heptene)[2.2.2] System (Octene)
Precursor Diene Cyclopentadiene (Cp)1,3-Cyclohexadiene (CHD)
Geometry Rigid Boat (Norbornene-like)Twist-Boat / Chair-like
Bridgehead Strain High (Bredt's Rule significant)Moderate
Formation Rate (

)
High (

faster than CHD)
Moderate to Low
Retro-DA Stability High (Kinetic stability)Moderate (Thermodynamic equilibrium)
Expert Insight: The Distortion/Interaction Model

The immense rate difference in forming these systems is not solely due to product stability. According to the Distortion/Interaction model , cyclopentadiene requires significantly less distortion energy to achieve the transition state geometry compared to 1,3-cyclohexadiene, which must overcome torsional strain to planarize for the [4+2] cycloaddition [1].

Synthesis: Hetero-Diels-Alder (HDA) Cycloaddition

The primary route to both scaffolds is the HDA reaction using acylnitroso or arylnitroso dienophiles.

Reaction Pathway Diagram

HDA_Pathway cluster_0 System Specifics Diene Cyclic Diene (n=1 or 2) TS Transition State [4+2] Diene->TS + Nitroso Nitroso Acylnitroso (R-CON=O) Nitroso->TS Adduct Oxa-azabicyclo Adduct [2.2.n] TS->Adduct Kinetic Control Cp Cyclopentadiene (Fast) Cp->Diene n=1 CHD Cyclohexadiene (Slow) CHD->Diene n=2

Figure 1: General Hetero-Diels-Alder pathway for the formation of oxa-azabicyclo scaffolds.

Protocol A: Generation of [2.2.1] Adduct (Standard)

Target: N-Cbz-2-oxa-3-azabicyclo[2.2.1]hept-5-ene. Mechanism: In situ oxidation of hydroxamic acid.

  • Preparation: Dissolve N-hydroxybenzylcarbamate (1.0 equiv) and cyclopentadiene (5.0 equiv) in DCM at 0°C.

  • Oxidation: Dropwise add a solution of NaIO₄ (1.2 equiv) in water (biphasic) or use tetraethylammonium periodate (homogenous) over 30 mins.

  • Workup: The acylnitroso species is generated transiently and trapped immediately by the diene. Separate phases, dry organic layer (MgSO₄), and concentrate.

  • Purification: Flash chromatography (EtOAc/Hex).

    • Note: The [2.2.1] adduct is generally endo-selective and stable at room temperature.

Reactivity Profile: N-O Bond Cleavage

The most valuable transformation for these scaffolds is the reductive cleavage of the N-O bond to reveal cis-1,4-amino alcohol motifs. This reaction is driven by the relief of ring strain, which is particularly pronounced in the [2.2.1] system.

Comparative Cleavage Methods
ReagentMechanismSpecificitySuitability
Mo(CO)₆ Oxidative insertion / ReductionHighly specific for N-OExcellent for both [2.2.1] & [2.2.2]
Zn / AcOH Single Electron Transfer (SET)General reductionGood, but can affect other sensitive groups
H₂ / Pd-C HydrogenolysisNon-selectiveRisk of reducing the alkene (C=C)
Cu/C Heterogeneous CatalysisChemoselectiveScalable, avoids alkene reduction [2]
Cleavage Pathway Diagram

Cleavage_Pathway Bicyclic Oxa-azabicyclo [2.2.1] or [2.2.2] Intermediate Metal-Nitrenoid Complex Bicyclic->Intermediate N-O Insertion Strain Strain Relief Driving Force Bicyclic->Strain Metal Metal Catalyst (Mo, Cu, or Zn) Metal->Intermediate Product cis-4-Amino Cycloalkenol Intermediate->Product Hydrolysis/Reduction

Figure 2: Reductive cleavage mechanism yielding cis-1,4-amino alcohols.

Protocol B: Molybdenum-Catalyzed N-O Cleavage

This protocol is preferred for its mildness and preservation of the C=C double bond, allowing for further functionalization.

  • Setup: Dissolve the oxa-azabicyclo adduct (1 mmol) in acetonitrile/water (15:1 v/v).

  • Reagent Addition: Add Mo(CO)₆ (0.5 - 1.0 equiv) and NaBH₄ (1.0 equiv) if catalytic turnover is required (otherwise stoichiometric Mo can be used, though less green).

  • Reaction: Reflux at 80°C for 2-4 hours. The solution typically turns dark.

  • Quench: Cool to RT, filter through Celite to remove metal residues.

  • Isolation: Concentrate filtrate. The product is the cis-4-hydroxy-cyclopent-2-enyl amine (from [2.2.1]) or cyclohexenyl amine (from [2.2.2]).

Advanced Reactivity: Transition Metal Catalysis

While reductive cleavage is the dominant application, these systems also undergo transition-metal-catalyzed ring openings (ARO) that introduce nucleophiles rather than just hydrogen.

Palladium & Iron Catalysis

Unlike the pure oxygen-bridged (oxabicyclo) systems which readily undergo Pd-catalyzed ARO, the oxa-aza systems often require specific activation due to the basicity of the nitrogen.

  • [2.2.1] Specificity: The [2.2.1] system, being more strained, is more reactive toward Fe(III) and Pd(0) mediated openings.

  • Reaction: Treatment with Pd(PPh₃)₄ and a nucleophile (e.g., malonate or amine) can induce ring opening with allylic substitution.

  • Regioselectivity: Nucleophilic attack typically occurs trans to the oxygen bridge, preserving the cis relationship between the original bridgehead atoms [3].

References

  • Levandowski, B. J., & Houk, K. N. (2015).[1] Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles. Journal of Organic Chemistry. [Link]

  • Bae, H., et al. (2020).[2] Copper-Catalyzed Aqueous N-O Bond Cleavage of 2-Oxa-3-Azabicyclo Compounds to Cyclic cis-1,4-Amino Alcohols. ChemSusChem. [Link]

  • Uraoka, S., et al. (2019). Regio- and Stereoselective Fe(III)- and Pd(0)-Mediated Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems.[3] Canadian Journal of Chemistry. [Link][3]

Sources

A Researcher's Guide to a Comparative Analysis of N-O Bridged Hydrochloride Salts via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Protonated N-Oxides

In the landscape of pharmaceutical and materials science, N-oxides are a pivotal class of molecules. Their unique N⁺-O⁻ bond imparts properties like enhanced solubility and modified biological activity, making them valuable as drugs, prodrugs, and chemical intermediates[1]. When these N-oxides are protonated with acids such as hydrochloric acid (HCl), they form N-O bridged hydrochloride salts, characterized by a strong R₃N⁺-O-H···Cl⁻ hydrogen bond.

The structural confirmation of these salts is a frequent challenge for researchers. While seemingly similar to common amine hydrochlorides, their spectroscopic signatures are distinct and diagnostically powerful. Misinterpretation can lead to incorrect structural assignments and flawed downstream analysis. This guide provides an in-depth, comparative framework for identifying N-O bridged hydrochloride salts using Fourier Transform Infrared (FTIR) spectroscopy, contrasting their spectra with those of their common alternatives: free N-oxides and traditional amine hydrochlorides. We will delve into the causal relationships between molecular structure and spectral features, grounded in the fundamental principles of vibrational spectroscopy.

Experimental Protocol: Acquiring High-Fidelity ATR-FTIR Data

For the analysis of solid-state samples like hydrochloride salts, Attenuated Total Reflectance (ATR) is the technique of choice due to its minimal sample preparation and high reproducibility. The following protocol ensures the acquisition of reliable data.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes) to minimize instrumental drift.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample's absorbance.

  • Sample Application: Place a small amount of the finely powdered hydrochloride salt onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed.

  • Applying Pressure: Engage the ATR press anvil and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal. Insufficient contact results in weak, distorted spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Analysis: After acquisition, process the spectrum by subtracting the background. Identify and label the key absorption bands, comparing their positions and shapes to the reference data provided in this guide.

Diagram of the ATR-FTIR Workflow

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Instrument Warm-up B 2. Clean ATR Crystal A->B C 3. Acquire Background Spectrum B->C D 4. Apply Sample Powder C->D E 5. Apply Consistent Pressure D->E F 6. Collect Sample Spectrum E->F G 7. Process & Analyze Data F->G

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid salt sample.

Comparative Spectral Analysis: Distinguishing Features

The key to identifying an N-O bridged hydrochloride salt lies in recognizing vibrational modes that are absent or significantly different in its structural analogues. The most profound differences arise from the nature of the protonated group: N⁺-O-H in our target compound versus N⁺-H in amine hydrochlorides.

Diagram of Key Molecular Structures

Caption: Comparison of the protonated sites in related nitrogen compounds.

The O-H Stretch: The Definitive Signature

The most diagnostically significant region for N-O bridged hydrochloride salts is the O-H stretching vibration. Due to the extremely strong hydrogen bond between the N⁺-O-H group and the chloride anion (Cl⁻), this band is subject to immense broadening and a dramatic shift to lower wavenumbers (a "red shift").

  • N-O Bridged Hydrochloride Salt: Expect a very broad and intense absorption band often centered between 2800 cm⁻¹ and 2400 cm⁻¹ [2]. In cases of exceptionally strong hydrogen bonding, this feature can extend even lower, sometimes below 2000 cm⁻¹. The presence of this "proton continuum" band is the single most reliable indicator of an N-O bridged salt structure. The strength of the hydrogen bond dictates the degree of the red shift and broadening[3][4].

  • Amine Hydrochlorides (for comparison): These salts exhibit N⁺-H stretching, not O-H stretching. While also broadened by hydrogen bonding, these bands appear in different, well-characterized regions[5][6][7].

    • Tertiary (R₃N⁺-H): A broad, strong envelope typically found between 2800 cm⁻¹ and 2000 cm⁻¹ [8][9].

    • Secondary (R₂N⁺-H₂): A broad band located between 3000 cm⁻¹ and 2700 cm⁻¹ [9].

    • Primary (RN⁺-H₃): A broad absorption generally seen from 3200 cm⁻¹ to 2800 cm⁻¹ [9].

  • Free N-Oxide: Lacks any O-H or N-H bonds and therefore shows no absorption in this high-frequency region.

The N⁺-O Stretch: The Effect of Protonation

The position of the N⁺-O⁻ stretching vibration is sensitive to its chemical environment and whether the nitrogen is part of an aliphatic or aromatic system. Protonation of the oxygen atom directly influences this bond.

  • Free N-Oxide: The N⁺-O⁻ stretch is a prominent band. For aliphatic N-oxides, it typically appears around 930-970 cm⁻¹ [1][10]. For aromatic N-oxides (e.g., pyridine N-oxide), the bond has more double-bond character, and the band shifts to a higher frequency, around 1250 cm⁻¹ [11].

  • N-O Bridged Hydrochloride Salt: Upon protonation, electron density is drawn from the N-O bond into the new O-H bond. This weakens the N-O bond, resulting in a red shift (a shift to lower wavenumber) compared to the free N-oxide. The exact position will vary, but it will be lower than its unprotonated counterpart. This shift serves as secondary evidence for salt formation.

The "Fingerprint" Region (< 1500 cm⁻¹)

This region contains a multitude of bending vibrations (e.g., C-H, C-N, C-C) and is unique to the overall molecular structure. While complex, a direct overlay of the spectra of the free N-oxide and its hydrochloride salt will show distinct differences here, confirming a chemical transformation has occurred. In contrast, simple amine hydrochlorides will show characteristic N⁺-H bending modes (e.g., NH₂⁺ scissoring near 1620-1560 cm⁻¹) that are absent in N-O bridged salts[12].

Data Summary: A Comparative Table of Characteristic Bands

Vibrational ModeN-O Bridged Hydrochloride Salt (R₃N⁺-OH···Cl⁻)Free N-Oxide (R₃N⁺-O⁻)Tertiary Amine HCl (R₃N⁺-H···Cl⁻)
X-H Stretch Very broad, intense O-H stretch (~2800-2400 cm⁻¹)[2][4]AbsentBroad, intense N⁺-H stretch (~2800-2000 cm⁻¹)[9]
N⁺-O Stretch Present, shifted to a lower frequency than the free N-oxide.Strong band (~930-970 cm⁻¹ aliphatic; ~1250 cm⁻¹ aromatic)[1][10][11]Absent
N⁺-H Bending AbsentAbsentAbsent (Present in 1°/2° amine salts)[12]
Key Differentiator Presence of the very broad, low-frequency O-H stretch.Absence of any O-H or N-H stretch.Presence of a broad N⁺-H stretch, distinct from O-H.

Conclusion

The infrared spectrum of an N-O bridged hydrochloride salt is unequivocally defined by the presence of a very broad, intense, and low-frequency O-H stretching band, typically centered in the 2800-2400 cm⁻¹ region. This feature, a direct consequence of the strong N⁺-O-H···Cl⁻ hydrogen bond, is the primary diagnostic tool for distinguishing these compounds from both their parent free N-oxides and analogous amine hydrochlorides. Secondary confirmation can be obtained by observing the red shift of the N⁺-O stretching vibration upon protonation. By leveraging this comparative guide, researchers can confidently and accurately characterize these important molecules, ensuring the integrity of their scientific findings.

References

  • Balke, L., & Gohlke, H. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Blais, M. J., & Berlinguet, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

  • Berlinguet, L., & Blais, M. J. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

  • Kashirskikh, E., et al. (2024). Amine Oxide: Synthesis and Analysis. MDPI. [Link]

  • Smith, B. C. (2018). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • N/A. The features of IR spectrum. Source not formally published.
  • N/A. FTIR spectra of (a) salt, (b) EG, and (c) DES2. ResearchGate. [Link]

  • N/A. (1959). Studies in heterocyclic N-oxides. Indian Academy of Sciences. [Link]

  • N/A. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Source not formally published.
  • N/A. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. [Link]

  • Ghasemi, S., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • N/A. Table of Characteristic IR Absorptions. Source not formally published.
  • Hansen, P. E., et al. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the structural integrity and purity of novel chemical entities are paramount. Bicyclic heteroalkenes, such as 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, represent a class of compounds with significant potential as scaffolds in medicinal chemistry. Their three-dimensional structure offers unique opportunities for designing molecules with specific biological activities. However, the synthetic routes to these complex structures can often yield byproducts and impurities that may be isomeric or structurally related, making their detection and quantification a non-trivial analytical challenge.

This guide provides an in-depth comparison of elemental analysis as a primary method for validating the purity of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene. We will explore the theoretical basis, provide a detailed experimental protocol, and contextualize its utility by comparing it with two powerful alternative techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the analytical characterization of such critical molecular building blocks.

The Foundational Check: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and long-standing method for assessing the purity of a synthesized organic compound.[1] The principle is straightforward: the compound is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[2] The experimentally determined mass percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement is a strong indicator of high purity.

For 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, with a molecular formula of C₆H₉NO, the theoretical elemental composition is as follows:

  • Molecular Weight: 111.14 g/mol [3]

  • Carbon (C): 64.84%

  • Hydrogen (H): 8.16%

  • Nitrogen (N): 12.60%

A synthesized sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values, a standard accepted by many peer-reviewed journals.[4]

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the steps for determining the elemental composition of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene using a modern automated elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove any residual solvents, as their presence will significantly impact the hydrogen and carbon percentages. A high-vacuum oven at a temperature well below the compound's melting or decomposition point is recommended.

    • Accurately weigh approximately 2-3 mg of the dried, powdered sample into a tin capsule. The exact weight should be recorded to four decimal places.

    • For heterocyclic nitrogen compounds, which can sometimes be difficult to combust completely, the addition of a combustion catalyst like vanadium pentoxide to the sample capsule is advisable to ensure complete conversion to N₂.[5]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration should be performed at the beginning of each analysis session.

  • Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature (typically 900-1000 °C) furnace with a constant stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, and Nₓ) are passed through a reduction furnace containing copper to convert nitrogen oxides (Nₓ) to dinitrogen (N₂).

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Processing:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

    • Compare the experimental results with the theoretical values.

Data Presentation: Elemental Analysis Results
ElementTheoretical %Experimental % (Batch 1)Deviation %Pass/Fail (Criteria: ±0.4%)
Carbon (C)64.8464.62-0.22Pass
Hydrogen (H)8.168.25+0.09Pass
Nitrogen (N)12.6012.48-0.12Pass

This is illustrative data.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample Dried Sample (2-3 mg) Weigh Accurate Weighing Sample->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combustion Flash Combustion (~1000°C in O2) Encapsulate->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation GC Separation Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Purity Assessment (±0.4%) Comparison->Purity

Caption: Workflow for CHN Elemental Analysis.

Alternative Purity Validation Methods

While elemental analysis is excellent for confirming the overall elemental composition, it does not provide information about the presence of isomers or impurities with the same elemental formula. Therefore, orthogonal techniques are necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.[6] For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Analysis
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often suitable for such compounds.[7] For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Expected Outcome: A pure sample of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene would ideally show a single major peak in the chromatogram. The purity can be calculated using the area percentage method. For instance, a purity of >99% would be indicated by the main peak accounting for >99% of the total integrated peak area. Any smaller peaks would represent impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the same substance.[8] Instead, a certified internal standard of known purity is used. The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Experimental Protocol: qNMR Purity Analysis
  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, which has a distinct singlet in a clean region of the spectrum) and add it to the same NMR tube. The signals of the standard should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure accurate integration. This includes a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: mass

  • Purity_std: Purity of the internal standard

ParameterAnalyte (2-Oxa-3-azabicyclo[2.2.2]oct-5-ene)Internal Standard (Maleic Acid)
Mass (m)15.20 mg8.50 mg
Molecular Weight (MW)111.14 g/mol 116.07 g/mol
Signal Integral (I)2.50 (for a 1H signal)3.15 (for the 2H singlet)
Number of Protons (N)12
Purity (Purity_std)To be determined99.9%
Calculated Purity 99.2%

This is illustrative data.

Comparative Guide to Purity Validation Techniques

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gases.[1]Differential partitioning between mobile and stationary phases.[6]Proportionality of NMR signal integral to the number of nuclei.[8]
Information Provided Elemental composition (%C, %H, %N).Relative purity, number of components, retention times.Absolute purity, structural confirmation, impurity identification.
Sensitivity Milligram range.Nanogram to microgram range.Milligram range.[8]
Specificity Low (cannot distinguish isomers).High (can separate closely related compounds).High (provides structural information).
Sample Consumption Low (2-3 mg), destructive.Low (micrograms), destructive.High (10-20 mg), non-destructive.
Throughput Moderate.High.Low to moderate.
Cost Moderate instrument cost, low per-sample cost.High instrument cost, moderate per-sample cost.Very high instrument cost, high per-sample cost.

Decision-Making Workflow for Purity Validation

method_selection Start Start: Purity Validation Needed Q1 Is this a new chemical entity? Start->Q1 Elemental Perform Elemental Analysis (Confirms elemental formula) Q1->Elemental Yes Q2 Are isomeric impurities possible? Q1->Q2 No Elemental->Q2 HPLC Perform HPLC Analysis (Separates components) Q2->HPLC Yes Q3 Need absolute purity without a specific reference standard? Q2->Q3 No HPLC->Q3 qNMR Perform qNMR Analysis (Absolute quantification) Q3->qNMR Yes End Purity Profile Established Q3->End No qNMR->End

Caption: Decision workflow for selecting a purity validation method.

Conclusion

Validating the purity of a novel compound like 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene requires a multi-faceted analytical approach. Elemental analysis serves as an indispensable first-pass technique to confirm the correct elemental composition, providing a fundamental check of the synthesized material's identity. However, its inability to detect isomeric impurities necessitates the use of higher-resolution techniques.

HPLC offers excellent sensitivity and separating power, making it ideal for routine quality control and the detection of trace impurities. For an unambiguous determination of absolute purity and simultaneous structural confirmation, qNMR stands as the gold standard, providing a direct and accurate measurement against a certified internal standard.

Ultimately, a combination of these orthogonal methods provides the most comprehensive and trustworthy assessment of purity. By leveraging the strengths of each technique—elemental analysis for foundational confirmation, HPLC for high-sensitivity impurity profiling, and qNMR for absolute quantification and structural verification—researchers can ensure the highest level of confidence in the quality of their compounds, a critical requirement for successful drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene and... - ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy - University of Edinburgh. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. Available at: [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. Available at: [Link]

  • 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene - PubChem. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC. Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate - Semantic Scholar. Available at: [Link]

  • (1R,2S)-2-phenoxy-7-oxa-5-aza-bicyclo[3.2.1]octane-6-thione - PubChem. Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Available at: [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. Available at: [Link]

  • An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates | Request PDF - ResearchGate. Available at: [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents.
  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. Available at: [Link]

  • HPLC in pharmaceutical analytics - 2023 - Wiley Analytical Science. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

Sources

Technical Comparison: Hydrochloride vs. Hydrobromide Salts of Bicyclic Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Hydrochloride (HCl) and Hydrobromide (HBr) salts, specifically tailored for bicyclic hydrazines (e.g., derivatives of 2,3-diazabicyclo[2.2.1]heptane or 1,2-diazabicyclo[2.2.2]octane).

These rigid, nitrogen-rich scaffolds present unique challenges in drug development—primarily related to polymorphism and hygroscopicity—where the choice of counterion is critical.

Executive Summary

For bicyclic hydrazines, Hydrochloride (HCl) remains the default first-line choice due to safety and regulatory precedence. However, Hydrobromide (HBr) is a critical alternative when the HCl salt exhibits deliquescence or amorphism .

  • Select HCl if: The API is intended for chronic high-dose therapy (avoiding bromide toxicity) and the salt forms a stable, non-hygroscopic lattice.

  • Select HBr if: The HCl salt is an oil or highly hygroscopic.[1] The larger, softer bromide ion often facilitates better crystal packing with bulky, rigid bicyclic cations, raising the melting point and improving stability.

Scientific Foundation: Mechanistic Differences

The "Rigid Cation" Effect

Bicyclic hydrazines are sterically constrained. Unlike flexible alkyl amines, they cannot easily rotate to optimize hydrogen bonding with a counterion.

  • Chloride (

    
    ):  A "hard," high-charge-density anion. It demands tight, specific hydrogen bonding distances (
    
    
    
    ). If the rigid bicyclic cage prevents this optimal approach, the lattice energy remains low, leading to amorphous solids or hydrates (where water fills the gaps).
  • Bromide (

    
    ):  A larger (1.96 Å vs 1.81 Å), "softer" ion with higher polarizability. It is more forgiving of steric mismatch. It can occupy larger interstitial voids in the crystal lattice of bulky bicyclic molecules, often inducing crystallinity  where HCl fails.
    
Hygroscopicity & Stability

Hydrazines are potent hydrogen bond donors/acceptors.

  • HCl Salts: Tend to be more hygroscopic.[2] The high charge density of

    
     strongly attracts atmospheric moisture if the crystal lattice is not perfectly packed.
    
  • HBr Salts: Generally less hygroscopic due to the lower charge density of

    
    . This is a decisive factor for APIs requiring long-term solid-state stability in humid zones (ICH Zone IVb).
    

Comparative Analysis Data

The following table summarizes the physicochemical trade-offs for a generic bicyclic hydrazine API.

FeatureHydrochloride (HCl)Hydrobromide (HBr)Causality
Crystallinity Moderate to HighVery High Bromide polarizability stabilizes packing of rigid cations.
Melting Point Lower (

)
Higher (

)
Higher lattice energy in HBr salts of bulky bases.
Aqueous Solubility High Moderate

has higher hydration energy than

.
Hygroscopicity High risk (Deliquescent)Low risk Lower charge density of

reduces water affinity.
Chemical Stability GoodExcellentHBr salts are less prone to hydrolysis driven by absorbed moisture.
Toxicity NegligibleConcern (Bromism) Chronic high-dose

can accumulate (

days).
Synthesis Yield HighModerateHBr is often more soluble in organic crystallization solvents (EtOH).

Decision Logic: The Salt Selection Matrix

Do not default to HCl blindly. Use this logic flow to determine the optimal salt form for your bicyclic hydrazine candidate.

SaltSelection Start Start: Bicyclic Hydrazine Free Base ScreenHCl Step 1: Screen HCl Salt (Solvent: EtOH/EtOAc) Start->ScreenHCl CheckCryst Is it Crystalline? ScreenHCl->CheckCryst CheckHygro Is it Hygroscopic? (DVS > 2% weight gain) CheckCryst->CheckHygro Yes ScreenHBr Step 2: Screen HBr Salt (Solvent: IPA/Acetone) CheckCryst->ScreenHBr No (Amorphous/Oil) SelectHCl DECISION: Select HCl (Standard Pathway) CheckHygro->SelectHCl No CheckHygro->ScreenHBr Yes (Unstable) CheckTox Is Dose > 100mg/day OR Chronic Use? ScreenHBr->CheckTox SelectHBr DECISION: Select HBr (Stability Pathway) CheckTox->SelectHBr No (Acute/Low Dose) SelectAlt DECISION: Select Mesylate/Tosylate (Avoid Bromide Toxicity) CheckTox->SelectAlt Yes (Safety Risk)

Figure 1: Decision tree for selecting between HCl and HBr salts based on crystallinity, hygroscopicity, and safety constraints.

Experimental Protocols

These protocols are designed to be self-validating . If the crystallization does not occur within the specified induction time, the system automatically suggests the alternative path (solvent switch or counterion switch).

Protocol A: Hydrochloride Salt Formation (Standard)

Objective: Synthesize mono-hydrochloride salt of a bicyclic hydrazine.

  • Dissolution: Dissolve 1.0 eq of Free Base in Ethyl Acetate (EtOAc) (10 vol).

    • Why EtOAc? It is aprotic and moderately polar. HCl salts are typically insoluble in EtOAc, driving precipitation.

  • Acid Addition: Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Note: Avoid aqueous HCl to prevent hydrate formation.

  • Induction: Stir at 20°C for 2 hours.

    • Validation: If a white precipitate forms, filter and dry.

    • Failure Mode: If oil forms, heat to reflux and slowly cool. If still oily, switch to Protocol B .

  • Isolation: Filter under

    
     (hygroscopic risk). Wash with cold 
    
    
    
    .
Protocol B: Hydrobromide Salt Formation (Rescue)

Objective: Induce crystallinity in a difficult-to-crystallize bicyclic system.

  • Dissolution: Dissolve 1.0 eq of Free Base in Ethanol (EtOH) (5 vol).

    • Why EtOH? HBr salts are often too soluble in EtOAc but crystallize well from alcohols upon cooling.

  • Acid Addition: Add 1.0 eq of 48% aqueous HBr dropwise.

    • Note: The water introduced is minimal and often helps solubilize the HBr initially.

  • Precipitation Trigger: Add Diisopropyl Ether (IPE) or MTBE (15 vol) slowly as an anti-solvent until turbidity persists.

  • Crystallization: Cool to -10°C for 12 hours.

    • Why? The larger lattice energy of HBr salts requires kinetic energy removal to overcome the nucleation barrier.

  • Isolation: Filter and dry at 40°C under vacuum.

Synthesis Workflow Diagram

SynthesisFlow Base Bicyclic Hydrazine (Free Base) ReactHCl Reaction (EtOAc) 0°C -> 20°C Base->ReactHCl AcidHCl HCl (in Dioxane) AcidHCl->ReactHCl AcidHBr HBr (48% aq) ReactHBr Reaction (EtOH) Add Anti-solvent (IPE) AcidHBr->ReactHBr SolidHCl Crystalline HCl Salt ReactHCl->SolidHCl Success OilHCl Oily/Amorphous ReactHCl->OilHCl Failure SolidHBr Crystalline HBr Salt ReactHBr->SolidHBr OilHCl->ReactHBr Reprocess

Figure 2: Synthesis workflow demonstrating the "Rescue" pathway using HBr when HCl yields amorphous material.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.

  • FDA Guidance. (2015). "Regulatory Classification of Pharmaceutical Co-Crystals." U.S. Food and Drug Administration.[5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene Hydrochloride

[1][2]

Executive Summary & Chemical Identity

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride (CAS: 56239-25-9) is a bicyclic isoxazolidine derivative often used as a scaffold in the synthesis of bioactive alkaloids and amino sugars.[1] As a hydrochloride salt, it presents as a water-soluble crystalline solid.[1]

Effective disposal requires strict adherence to incineration protocols due to the compound's nitrogen-oxygen (N-O) bridge and alkene functionality, which can exhibit specific reactivity profiles incompatible with standard drain disposal or landfilling.[1]

Immediate Classification:

  • Physical State: Solid (Crystalline Powder)[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1][2]

  • Waste Stream: Regulated Chemical Waste (Incineration required).[1]

Hazard Profile & Technical Specifications

Before initiating disposal, operators must verify the material properties to ensure compatibility with waste containers.

Table 1: GHS Classification & Physical Properties
PropertySpecificationOperational Implication
CAS Number 56239-25-9Use for waste manifesting and labeling.
Molecular Formula C₆H₉NO[1] · HClContains Chloride; incineration requires scrubbers.
Signal Word WARNING Standard PPE required; handle in fume hood.
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (Respiratory irritation)Avoid dust generation.[1][2][3][4] Do not inhale.
Reactivity Stable, but N-O bond is sensitive to strong reducing agents.Do not mix with metal hydrides (e.g., LiAlH₄) or strong oxidizers in waste drums.
Melting Point ~164-168°C (Decomposes)Avoid high-heat compaction; material may decompose exothermically.[1]

Critical Safety Note: While not an explosive, the strained bicyclic system and N-O bond possess latent energy. Decomposition at the melting point suggests thermal sensitivity. Never dispose of this material in general trash or biohazard bags.

Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the material's state (Solid vs. Solution).

DisposalWorkflowStartWaste Material:2-Oxa-3-azabicyclo[2.2.2]oct-5-ene HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Pure or Precipitate)StateCheck->Solid Dry SolidLiquidLiquid / Solution(Reaction Mixture)StateCheck->Liquid DissolvedPackSolid1. Double-bag in polyethylene.2. Place in wide-mouth HDPE drum.Solid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckLabelSolidLabel: 'Toxic Solid, Organic, N.O.S.'(Contains Hydrochloride Salt)PackSolid->LabelSolidIncinerateHigh-Temperature Incineration(with HCl Scrubber)LabelSolid->IncinerateAqueousAqueous SolutionSolventCheck->Aqueous Water/BufferOrganicOrganic Solvent(DCM, EtOAc, Methanol)SolventCheck->Organic OrganicNeutralizeAdjust pH to 6-8(Use NaHCO3 or dilute NaOH)Aqueous->Neutralize Acidic (HCl salt)SegregateSegregate: Halogenated vs Non-HalogenatedOrganic->SegregateCombineWasteTransfer to Liquid Waste CarboyNeutralize->CombineWasteSegregate->CombineWasteCombineWaste->Incinerate

Figure 1: Decision matrix for segregating and processing waste streams containing this compound.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spilled solids, or excess starting material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1] Glass is acceptable but less preferred due to breakage risk.

  • Packaging:

    • Do not pour loose powder directly into a large drum.

    • Double-bag the material in clear polyethylene bags (2-4 mil thickness).[1]

    • Seal each bag with tape or a zip-tie to prevent dust release upon compression.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: Explicitly list "this compound."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

  • Disposal Endpoint: Transfer to a licensed waste contractor for incineration . The facility must be equipped to handle HCl emissions (acid gas scrubbing).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers, or dissolved samples.

  • pH Check & Neutralization (Aqueous Only):

    • Why: The hydrochloride salt is acidic.[5][6][7] Mixing acidic waste with basic waste streams (e.g., cyanide or sulfide solutions) can generate lethal gas.

    • Action: If the waste is purely aqueous, verify pH.[5] If pH < 4, slowly add Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).[1]

  • Solvent Segregation:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Note: The presence of the chloride salt in the molecule itself does not automatically classify the solvent stream as halogenated, but local EHS rules may vary. Default to the solvent's classification.

  • Container: Standard safety carboy (polypropylene or stainless steel). Do not fill >90% capacity to allow for thermal expansion.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spill on the laboratory bench or floor.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use a N95 or P100 particulate respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with a soap/water solution.[2][3][8][9]

    • Validation: Verify no white residue remains.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a "Solid Hazardous Waste" bag.

Scientific Rationale & Compatibility

  • Thermal Instability: The "decomposition" noted at the melting point (164-168°C) indicates that the bicyclic framework is under ring strain.[1] Incineration ensures complete destruction of this framework, preventing environmental accumulation of the stable heterocycle.

  • Acidic Nature: As a hydrochloride, the compound will release Hydrochloric Acid (HCl) upon hydrolysis or combustion. This necessitates the use of acid-resistant containers (HDPE) and scrubbers during final destruction.[1]

  • Reactivity: The N-O bond is susceptible to cleavage. Avoid mixing with strong reducing agents (e.g., Sodium Borohydride waste) in the same waste container, as this could generate heat and pressure.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene.[1][10] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 2
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

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